BAY-5516
Description
Properties
Molecular Formula |
C23H17ClF4N2O3 |
|---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C23H17ClF4N2O3/c1-12-8-15(33-23(27)28)6-7-20(12)30-22(32)16-9-17(19(26)10-18(16)24)21(31)29-11-13-2-4-14(25)5-3-13/h2-10,23H,11H2,1H3,(H,29,31)(H,30,32) |
InChI Key |
NFAGOVIQVGGRKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BAY-5516, a Covalent Inverse Agagonist of PPARγ
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY-5516 is a potent and orally bioavailable covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Its mechanism of action centers on the unique stabilization of a repressive conformation of the PPARγ protein, leading to the recruitment of corepressor complexes and subsequent downregulation of target gene transcription. This technical guide elucidates the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism, providing a comprehensive resource for researchers in oncology and metabolic diseases.
Introduction to PPARγ and Inverse Agonism
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. In its basal state, PPARγ heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. Without an activating ligand, the PPARγ-RXR complex is typically bound to a corepressor complex, which includes proteins like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT), leading to transcriptional repression.
Upon binding of an agonist, PPARγ undergoes a conformational change that results in the dissociation of the corepressor complex and recruitment of coactivators. This switch to a coactivator complex initiates the transcription of target genes.
Inverse agonists , in contrast to agonists, actively stabilize the repressive conformation of PPARγ, enhancing its interaction with corepressors and leading to a more profound and sustained repression of gene transcription than the basal, unliganded state.
This compound: A Covalent Inverse Agonist
This compound is distinguished by its covalent mode of binding to PPARγ. It specifically targets a cysteine residue (Cys285) within the ligand-binding domain (LBD) of PPARγ. This covalent interaction provides a durable and potent inverse agonistic effect.
Molecular Interaction and Structural Basis
Structural studies have revealed a two-step mechanism for this compound's interaction with PPARγ:
-
Pre-covalent Binding: this compound initially docks into the ligand-binding pocket in a non-covalent conformation. This initial interaction is crucial for the compound's high affinity.
-
Covalent Bond Formation: Subsequently, the molecule forms a covalent bond with the thiol group of Cys285. This covalent linkage locks the ligand in place and induces a specific conformational change in the receptor.
This post-covalent conformation enhances the binding surface for corepressor proteins, thereby stabilizing the repressive state of PPARγ.
Signaling Pathway of this compound
The mechanism of action of this compound can be visualized as a shift in the equilibrium of PPARγ's conformational state towards repression.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value |
| PPARγ Inverse Agonist Activity | IC50 | 6.1 ± 3.6 nM |
| Cellular PPARγ Target Gene Repression | EC50 | Varies by gene (low nM range) |
Table 2: Selectivity Profile of this compound
| Nuclear Receptor | Selectivity vs. PPARγ |
| PPARα | >1000-fold |
| PPARδ | >1000-fold |
| Other Nuclear Receptors | High |
Table 3: In Vivo Pharmacodynamic Effects of this compound
| Biomarker | Effect |
| PPARγ Target Gene Expression (in tumor tissue) | Dose-dependent repression |
| Tumor Growth in Xenograft Models | Significant inhibition |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARγ Inverse Agonism
This assay measures the ability of a compound to promote the interaction between the PPARγ LBD and a corepressor peptide.
Workflow:
Materials:
-
Recombinant human PPARγ-LBD (GST-tagged)
-
Biotinylated corepressor peptide (e.g., from NCoR)
-
Lanthanide-labeled anti-GST antibody
-
Europium-labeled streptavidin
-
Assay buffer
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagents are prepared in the assay buffer.
-
The PPARγ-LBD, anti-GST antibody, corepressor peptide, and streptavidin are added to the wells of the microplate.
-
This compound is added in a dose-response range.
-
The plate is incubated to allow for binding equilibrium.
-
The fluorescence is measured at the emission wavelengths of the donor and acceptor fluorophores.
-
The ratio of acceptor to donor fluorescence is calculated, which is proportional to the binding of the corepressor peptide to the PPARγ-LBD.
-
The data are plotted against the compound concentration to determine the IC50 value.
Cellular Assay for PPARγ Target Gene Repression
This assay evaluates the effect of this compound on the expression of known PPARγ target genes in a cellular context.
Workflow:
Materials:
-
A suitable cell line (e.g., a human bladder cancer cell line with known PPARγ activation)
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for target genes (e.g., FABP4, ANGPTL4) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of this compound for a specified duration.
-
Total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into cDNA.
-
qPCR is performed to quantify the expression levels of the target and housekeeping genes.
-
The relative expression of the target genes is normalized to the housekeeping gene.
-
The dose-dependent repression of gene expression is used to calculate the EC50 value.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in an animal model.
Workflow:
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line with high PPARγ expression
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor cells are implanted into the mice.
-
Once tumors reach a palpable size, the mice are randomized into different treatment groups.
-
This compound or vehicle is administered according to the study design.
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
At the end of the study, tumors can be harvested for analysis of target gene expression to confirm the pharmacodynamic effect of this compound.
Conclusion
This compound represents a significant advancement in the development of PPARγ modulators. Its covalent mechanism of action provides a potent and sustained inverse agonism, leading to robust repression of PPARγ target genes. The preclinical data strongly support its potential as a therapeutic agent in diseases driven by aberrant PPARγ activity, such as certain cancers. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced pharmacology of this compound and other covalent PPARγ inverse agonists.
The Discovery and Synthesis of BAY-5516: A Covalent PPARγ Inverse Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-5516 is a potent and orally bioavailable covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor that is a master regulator of adipogenesis and plays a crucial role in various physiological processes, including inflammation, bone biology, and lipid homeostasis.[1] In recent years, PPARγ has emerged as a potential therapeutic target in oncology, particularly in luminal bladder cancer where it can act as a lineage driver.[1] Unlike PPARγ agonists which activate the receptor and promote the transcription of target genes, inverse agonists like this compound induce a transcriptionally repressive complex, leading to the repression of gene expression.[1] This unique mechanism of action makes this compound a valuable tool for studying PPARγ biology and a promising candidate for the treatment of diseases driven by hyperactivated PPARγ.
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The development of this compound stemmed from the need for orally bioavailable PPARγ inverse agonists with favorable in vivo properties, a limitation of previously existing tool compounds.[1] The discovery process involved the screening and characterization of a series of 4-chloro-6-fluoroisophthalamides. Structural studies of this chemical series revealed distinct pre- and post-covalent binding positions within the PPARγ ligand-binding domain (LBD). This led to the hypothesis that interactions in the pre-covalent conformation are the primary drivers of binding affinity, while the interactions in the post-covalent conformation are more critical for the cellular functional effects by enhancing the interaction of PPARγ with its corepressors.[1]
Synthesis of this compound
The synthesis of this compound, N-(4-chloro-2-cyanophenyl)-3-fluoro-4-(trifluoromethyl)benzamide, is a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication, "Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists" in Bioorganic & Medicinal Chemistry.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action
This compound functions as a covalent inverse agonist of PPARγ. It selectively targets a reactive cysteine residue uniquely positioned within the PPARγ LBG through a low-reactivity SNAr (Nucleophilic Aromatic Substitution) mechanism. This covalent modification locks the receptor in a conformation that promotes the recruitment of a transcriptionally repressive complex.
Signaling Pathway of PPARγ Inverse Agonism:
Caption: PPARγ signaling in the presence of an agonist versus the inverse agonist this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Value |
| IC | 6.1 ± 3.6 nM |
Table 2: Pharmacokinetic Profile in Male Wistar Rats (Intravenous Administration)
| Parameter | This compound |
| Dose (mg/kg) | 0.3 |
| V | 2.7 |
| CL (L/h/kg) | 0.69 |
| t | 4.8 |
Table 3: Selectivity Profile
This compound demonstrates exquisite selectivity for PPARγ over other related nuclear receptors. This high selectivity is attributed to the specific covalent binding mechanism targeting a unique cysteine residue within the PPARγ LBD. Detailed selectivity data against other PPAR isoforms (PPARA and PPARD) can be found in the primary literature.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay
This assay is used to measure the ability of a compound to modulate the interaction between the PPARγ LBD and a corepressor peptide.
Experimental Workflow:
Caption: Workflow for the LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay.
Detailed Protocol:
-
Compound Plating: Serially dilute this compound in an appropriate solvent (e.g., DMSO) and add to a 384-well assay plate.
-
Reagent Preparation: Prepare a mixture of GST-tagged PPARγ-LBD and a Terbium-labeled anti-GST antibody in the assay buffer.
-
Corepressor Peptide: Prepare a solution of fluorescein-labeled NCOR2 corepressor peptide in the assay buffer.
-
Assay Assembly: Add the PPARγ-LBD/antibody mixture to the wells containing the compound, followed by the addition of the corepressor peptide solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader (e.g., PerkinElmer EnVision) using appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor (fluorescein) to donor (terbium) emission signals and plot the data against the compound concentration to determine the EC
50value.
Cellular Reporter Gene Assay
This assay measures the ability of this compound to repress PPARγ-mediated gene transcription in a cellular context.
Experimental Workflow:
Caption: Workflow for the PPARγ Cellular Reporter Gene Assay.
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Transfection: Co-transfect the cells with an expression vector for human PPARγ and a reporter plasmid containing a PPARγ response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for changes in reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) luciferase signal and plot the normalized values against the compound concentration to determine the IC
50for transcriptional repression.
Conclusion
This compound represents a significant advancement in the development of PPARγ modulators. Its covalent mechanism of action, potent inverse agonist activity, and favorable pharmacokinetic profile make it a valuable chemical probe for elucidating the complex biology of PPARγ. Furthermore, its ability to repress PPARγ target gene expression in vivo suggests its potential as a therapeutic agent for diseases characterized by PPARγ hyperactivation, such as certain types of cancer. The data and protocols presented in this guide are intended to facilitate further research into this promising compound and the broader field of nuclear receptor modulation.
References
The Role of PPARγ Inhibition in Luminal Bladder Cancer: A Technical Overview of FX-909
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminal bladder cancer, a molecular subtype of urothelial carcinoma, is characterized by the expression of genes associated with the luminal lineage of urothelial differentiation. A key driver of this subtype is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor and transcription factor that plays a crucial role in tumor growth and immune evasion.[1][2][3] The dependence of luminal bladder tumors on PPARγ signaling presents a promising therapeutic target. This technical guide provides an in-depth overview of FX-909, a first-in-class, orally available, covalent inverse agonist of PPARγ, currently under investigation for the treatment of advanced urothelial carcinoma.[4][5]
Core Tenets of PPARγ Signaling in Luminal Bladder Cancer
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) to regulate gene expression. In luminal bladder cancer, the upregulation of the PPARγ/RXRα transcriptional pathway is a key event, often driven by PPARG gene amplifications or activating mutations in PPARG or RXRA. This aberrant signaling promotes tumor cell proliferation and modulates the tumor microenvironment to facilitate escape from immune surveillance.
The activation of PPARγ in luminal bladder cancer has been shown to be a dependency, rendering these tumors vulnerable to PPARγ inhibition. This has led to the development of therapeutic strategies aimed at antagonizing this pathway.
FX-909: A Covalent Inverse Agonist of PPARγ
FX-909 is a novel small molecule designed to specifically target and inhibit the transcriptional activity of PPARγ. Its mechanism of action is that of a covalent inverse agonist. This means it binds to PPARγ and promotes a conformational change that actively represses gene transcription, going beyond simple antagonism by stabilizing a transcriptionally repressive state.
Mechanism of Action
FX-909 acts by inhibiting both basal and ligand-activated transcription mediated by PPARγ. Functional profiling and structural studies have revealed that FX-909 demonstrates improved corepressor-selective inverse agonism, leading to a more stable, transcriptionally repressive conformation of the PPARγ ligand-binding domain (LBD) compared to earlier covalent inverse agonists.
Preclinical Data for FX-909
Preclinical studies have demonstrated the potent anti-tumor activity of FX-909 in luminal bladder cancer models. These studies have established a strong correlation between pharmacokinetic and pharmacodynamic (PK/PD) properties, durable efficacy, and a favorable safety profile in mouse xenograft models of urothelial carcinoma with PPARG amplification or RXRA mutations.
In Vitro Studies
In vitro experiments using urothelial carcinoma cell lines with activated PPARγ signaling have shown that FX-909 effectively inhibits cell growth.
| Compound | Cell Line | Assay | IC50 (nM) |
| FX-909 | UMUC9 | IL1B mRNA suppression | 1.7 |
| FX-909 | HT1197 | ANGPTL4 mRNA suppression | 1.3 |
In Vivo Studies
Subcutaneous xenograft models using human bladder cancer cell lines have been instrumental in evaluating the in vivo efficacy of FX-909.
| Model | Treatment | Dose | Tumor Growth Inhibition |
| PPARG-amplified and RXRA-mutant UC xenografts | FX-909 (oral, twice daily) | 1 mg/kg | Tumor regression |
| PPARG-amplified and RXRA-mutant UC xenografts | FX-909 (oral, twice daily) | 3 mg/kg | Tumor eradication |
| Genetically defined UC xenografts | FX-909 | Dose equivalent to 50 mg in humans | 84% |
Clinical Development of FX-909
FX-909 is currently being evaluated in a Phase 1 clinical trial (NCT05929235) for patients with advanced solid malignancies, including locally advanced or metastatic urothelial carcinoma.
Clinical Trial NCT05929235
The primary objectives of this first-in-human, open-label, dose-escalation and expansion study are to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of orally administered FX-909. A key aspect of the trial is the prospective screening of patients for high expression of PPARG, a hallmark of the luminal subtype, using a validated immunohistochemistry (IHC)-based test.
The trial is structured in two parts:
-
Part A (Dose Escalation): A 3+3 design to determine the recommended Phase 2 dose (RP2D).
-
Part B (Dose Expansion): A two-stage design to further evaluate the safety and efficacy of two dose levels of FX-909 in patients with locally advanced or metastatic urothelial carcinoma.
Patients are treated in 28-day cycles with daily oral administration of FX-909. Efficacy data from the biomarker-defined population are anticipated in the first quarter of 2026.
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the effect of PPARγ inhibitors on the proliferation of bladder cancer cell lines.
Methodology:
-
Cell Culture: Luminal bladder cancer cell lines (e.g., UMUC9, HT1197, 5637) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of the PPARγ inhibitor (e.g., FX-909) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell counting-based assay to avoid potential artifacts from metabolic changes induced by PPAR modulators.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.
Subcutaneous Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of PPARγ inhibitors.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Cell Implantation: Human luminal bladder cancer cells (e.g., 1x10^6 5637 cells) are suspended in a solution of PBS and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 3 times a week) using calipers, and calculated using the formula: volume = (length × width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment and control groups. The PPARγ inhibitor (e.g., FX-909) is administered orally at specified doses and schedules. The control group receives a vehicle solution.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, gene expression analysis).
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated.
Immunohistochemistry for PPARG Expression
Objective: To determine the expression level of PPARG in tumor tissue.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the slides in a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a blocking serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for PPARG at a predetermined dilution overnight at 4°C.
-
Secondary Antibody and Detection: Slides are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The intensity and percentage of nuclear staining for PPARG in tumor cells are assessed by a pathologist.
Visualizations
Figure 1: Simplified PPARγ signaling pathway in luminal bladder cancer and the inhibitory action of FX-909.
References
- 1. Recurrent activating mutations of PPARγ associated with luminal bladder tumors - Institut Curie [institut-curie.org]
- 2. Recurrent activating mutations of PPARγ associated with luminal bladder tumors – IPMC [ipmc.cnrs.fr]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of PPARγ-mediated transcriptional repression by the covalent inverse agonist FX-909 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flaretx.com [flaretx.com]
In Vivo Profile of BAY-5516: A Covalent PPARG Inverse-Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BAY-5516 is a novel, orally bioavailable, covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a ligand-activated transcription factor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vivo studies and potential applications of this compound, with a focus on its mechanism of action, pharmacokinetic properties, and pharmacodynamic effects. The information presented is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues targeting PPARG-related disorders, such as luminal bladder cancer.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a nuclear receptor that plays a critical role in the regulation of genes involved in adipogenesis, lipid homeostasis, inflammation, and bone biology.[1][2] While PPARG agonists have been developed and clinically tested for various conditions, inverse-agonists, which suppress the basal activity of the receptor, represent a less explored therapeutic strategy.[1][2] this compound has emerged from a series of 4-chloro-6-fluoroisophthalamides as a potent and selective covalent inverse-agonist of PPARG.[1] Its unique mechanism, involving covalent modification of a specific cysteine residue within the PPARG ligand-binding domain (LBD), confers high selectivity and durable target engagement. This document summarizes the key preclinical in vivo data for this compound.
Mechanism of Action
This compound functions as a PPARG inverse-agonist by inducing a transcriptionally repressive complex, which in turn leads to the downregulation of canonical PPARG target gene expression. Structural studies have revealed that the interaction of this compound with PPARG involves a two-step process: an initial non-covalent binding driven by affinity, followed by a covalent bond formation that enhances the interaction with corepressors. This covalent binding to a reactive cysteine uniquely positioned within the PPARG LBD is a key determinant of its high selectivity over other related nuclear receptors.
In Vivo Pharmacokinetics in Rats
The pharmacokinetic profile of this compound was evaluated in rats following intravenous administration. The compound exhibited favorable in vivo properties, including a long half-life and low clearance, distinguishing it from other analogs tested in the same series.
Table 1: Pharmacokinetic Parameters of this compound and Related Compounds in Rats
| Compound | Dose (mg/kg, i.v.) | Vss (L/kg) | CL (L/h/kg) | t1/2 (h) |
| This compound | 0.3 - 1.0 | 2.7 | 0.69 | 4.8 |
| BAY-9683 | 0.3 - 1.0 | 0.84 | High | <1 |
| BAY-5094 | 0.3 - 1.0 | 1.8 | High | <1 |
| Data sourced from in vivo studies in rats. |
In Vivo Pharmacodynamics
In vivo studies have demonstrated that this compound leads to the pharmacodynamic regulation of PPARG target gene expression. The observed effects were comparable to those of the known PPARG inverse-agonist SR10221, highlighting the potential of this compound for modulating PPARG activity in a living system.
Potential Applications
The primary therapeutic indication for this compound, based on its mechanism of action, is in the treatment of disorders characterized by hyperactivated PPARG. Luminal bladder cancer, where PPARG is considered a lineage driver, is a key area of interest for the application of PPARG inverse-agonists like this compound.
Experimental Protocols
In Vivo Pharmacokinetics in Rats
-
Animal Model: Male Wistar rats.
-
Compound Administration: this compound, BAY-9683, and BAY-5094 were administered as a single intravenous bolus injection at doses ranging from 0.3 to 1.0 mg/kg.
-
Sample Collection: Blood samples were collected at predetermined time points post-administration.
-
Bioanalysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the pharmacokinetic parameters, including volume of distribution at steady state (Vss), clearance (CL), and half-life (t1/2).
Conclusion
This compound is a promising covalent PPARG inverse-agonist with a well-defined mechanism of action and favorable in vivo pharmacokinetic properties in preclinical models. Its ability to modulate PPARG target gene expression in vivo suggests its potential as a therapeutic agent for disorders driven by PPARG hyperactivation, particularly luminal bladder cancer. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
In-Depth Technical Guide: Pharmacodynamic Regulation by BAY-5516
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the pharmacodynamic properties and mechanism of action of BAY-5516, a novel, orally bioavailable covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound is under investigation for its therapeutic potential in conditions driven by hyperactivated PPARγ, such as luminal bladder cancer.
Core Mechanism of Action
This compound functions as a covalent inverse agonist of PPARγ, a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid homeostasis, and inflammation. Unlike PPARγ agonists which activate the receptor and promote the recruitment of transcriptional coactivators, this compound induces a conformational change in the PPARγ ligand-binding domain (LBD) that enhances the recruitment of a transcriptionally repressive complex.[1] This stabilization of the PPARγ-corepressor interaction leads to the repression of canonical PPARγ target gene expression.
The primary molecular mechanism involves the covalent binding of this compound to a uniquely positioned cysteine residue within the PPARγ LBD. Structural studies of related compounds from the same 4-chloro-6-fluoroisophthalamide series reveal that this covalent modification, combined with specific non-covalent interactions, locks the receptor in a conformation that favors binding to corepressors such as NCOR1 and NCOR2 (Nuclear Receptor Corepressor 1 and 2).[1][2] This contrasts with the agonist-bound state, where the receptor conformation promotes the dismissal of corepressors and the recruitment of coactivators.
Pharmacodynamic Profile: Quantitative Data
This compound has been characterized in a variety of biochemical and cellular assays to quantify its potency and efficacy as a PPARγ inverse agonist. The following table summarizes the key quantitative data available from public-domain research.
| Assay Type | Parameter | Value | Target/System | Reference |
| Biochemical Assay | IC50 | 6.1 ± 3.6 nM | PPARγ | --INVALID-LINK-- |
| Cellular Reporter Assay | IC50 (hPPARγ) | 0.40 nM | GAL4-hPPARγ-LBD | [3] (Data for analogous compound BAY-4931) |
| Cellular Reporter Assay | Emax (hPPARγ) | 100% | GAL4-hPPARγ-LBD | [3] (Data for analogous compound BAY-4931) |
| Proliferation Assay | GI50 | 6 nM - >500 nM | Urothelial Cancer Cell Lines | (Data for analogous compound FX-909) |
| In Vivo Studies | PD Regulation | Comparable to SR10221 | PPARγ Target Gene Expression |
Note: Specific quantitative data for this compound is limited in publicly accessible literature. Data from highly analogous compounds from the same discovery programs are included for context and are noted as such.
Key Experimental Protocols
The following protocols are based on methodologies described for the characterization of this compound and closely related covalent PPARγ inverse agonists.
TR-FRET PPARγ Corepressor Recruitment Assay
This biochemical assay quantifies the ability of a compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide.
Objective: To measure the EC50 and Emax of this compound for inducing the recruitment of an NCOR2 peptide to the PPARγ LBD.
Methodology:
-
Reagents:
-
GST-tagged human PPARγ-LBD
-
Terbium (Tb)-labeled anti-GST antibody (FRET donor)
-
Fluorescein-labeled peptide derived from the corepressor NCOR2 (FRET acceptor)
-
This compound serially diluted in DMSO
-
Assay Buffer (e.g., TR-FRET buffer)
-
-
Procedure:
-
Add PPARγ-LBD and Tb-anti-GST antibody to a low-volume 384-well plate and incubate to allow for antibody-LBD binding.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Add the fluorescein-labeled NCOR2 peptide to initiate the recruitment reaction.
-
Incubate the plate at room temperature, protected from light, for a defined period (e.g., 1-2 hours).
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm).
-
Normalize the data to a positive control (e.g., a known inverse agonist like T0070907) and a negative vehicle control.
-
Plot the normalized signal against the logarithm of the compound concentration and fit the data using a four-parameter sigmoidal dose-response curve to determine EC50 and Emax values.
-
Cellular PPARγ Target Gene Reporter Assay
This cell-based assay measures the functional consequence of PPARγ inverse agonism by quantifying the repression of a PPARγ-driven reporter gene.
Objective: To determine the IC50 and Emax of this compound for the repression of PPARγ transcriptional activity in a relevant cell line.
Methodology:
-
Cell Line: A human bladder cancer cell line (e.g., RT112) stably transfected with a reporter construct. The construct contains a PPARγ response element (PPRE) from a target gene promoter (e.g., FABP4) driving the expression of a reporter enzyme (e.g., NanoLuc luciferase).
-
Procedure:
-
Seed the engineered reporter cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO). To measure inverse agonism, cells are typically co-treated with a sub-maximal concentration of a PPARγ agonist (e.g., Rosiglitazone) to induce a baseline reporter signal.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for changes in gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a plate reader.
-
A parallel assay (e.g., CellTiter-Glo) can be performed to measure cell viability and normalize for cytotoxicity.
-
-
Data Analysis:
-
Normalize the reporter signal to the cell viability data.
-
Express the data as a percentage of the signal from the agonist-only treated cells (0% inhibition) and vehicle-only cells (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter sigmoidal dose-response curve to determine IC50 and Emax values.
-
In Vivo Pharmacodynamics
In vivo studies have demonstrated that this compound and its analogs lead to the pharmacodynamic regulation of PPARγ target gene expression. These experiments typically involve administering the compound to tumor-bearing animal models (e.g., urothelial cancer xenografts) and subsequently measuring the expression of known PPARγ target genes in the tumor tissue via methods like quantitative PCR (qPCR) or RNA-seq. The goal is to establish a dose-dependent relationship between compound exposure and target engagement in a physiological setting. While specific quantitative outcomes for this compound are not detailed in available literature, its activity is reported to be comparable to other known inverse agonists like SR10221.
Selectivity and Preclinical Development
An important aspect of the pharmacodynamic profile of this compound is its selectivity. As part of the 4-chloro-6-fluoroisophthalamide series, it was designed for high selectivity for PPARγ over other related nuclear receptors, such as PPARα and PPARδ. This selectivity is achieved through a combination of the covalent binding mechanism to the unique cysteine residue and specific interactions within the ligand-binding pocket. The low reactivity of the covalent warhead further contributes to a favorable selectivity profile, minimizing off-target interactions. These properties, combined with oral bioavailability, position this compound as a valuable tool for further in vivo studies to explore the therapeutic potential of PPARγ inverse agonism.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of BAY-5516 and PPARG Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular interactions between the covalent inverse agonist BAY-5516 and its target, the Peroxisome Proliferator-Activated Receptor Gamma (PPARG). This document details the quantitative binding data, experimental methodologies for key assays, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Data Summary
The interaction between this compound and PPARG has been characterized by its inhibitory concentration (IC50) value, which quantifies the concentration of the compound required to inhibit 50% of the PPARG activity.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | PPARG | Inverse Agonist Activity Assay | 6.1 ± 3.6 nM [1] |
Structural Insights from X-Ray Crystallography
The three-dimensional structure of the ternary complex of the PPARG ligand-binding domain (LBD), the corepressor peptide NCOR2, and the inverse agonist this compound has been determined by X-ray diffraction.[1] This structural data provides critical insights into the mechanism of inverse agonism.
| PDB ID | Macromolecules | Ligand | Experimental Method | Resolution (Å) |
| 8B94 | PPARG, NCOR2 | This compound | X-Ray Diffraction | 1.55 |
The crystal structure reveals that this compound binds within the ligand-binding pocket of PPARG, inducing a conformational change that stabilizes the interaction with the corepressor NCOR2. This stabilization of the corepressor complex is a hallmark of inverse agonism, leading to the repression of target gene transcription.
Experimental Protocols
LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay
This assay is a common method to quantify the ability of a compound to modulate the interaction between PPARγ and its corepressors. The principle of this time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescein-labeled corepressor peptide. When the corepressor peptide binds to the PPARγ-LBD, excitation of the terbium donor leads to energy transfer to the fluorescein acceptor, resulting in a high FRET signal. Inverse agonists enhance this interaction, leading to an increased FRET ratio.
Materials:
-
GST-tagged PPARγ Ligand Binding Domain (LBD)
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled corepressor peptide (e.g., from NCOR2)
-
Test compound (e.g., this compound)
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a mixture of the GST-PPARG-LBD and the fluorescein-labeled corepressor peptide in the assay buffer. Prepare the terbium-labeled anti-GST antibody in the assay buffer.
-
Assay Assembly: To the wells of a 384-well plate, add the test compound dilutions. Subsequently, add the PPARG-LBD/corepressor peptide mixture. Finally, add the terbium-labeled anti-GST antibody.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements. Excite the terbium donor at approximately 340 nm and measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (fluorescein emission).
-
Data Analysis: Calculate the 520/495 nm emission ratio for each well. Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
References
The Dual-Faceted Interaction of BAY-5516 with PPARγ: A Technical Guide to Pre- and Post-Covalent Binding
For Researchers, Scientists, and Drug Development Professionals
BAY-5516 is a potent, orally bioavailable covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor that is a key regulator of adipogenesis, lipid metabolism, and inflammation.[1] In certain pathological contexts, such as luminal bladder cancer, hyperactivation of PPARγ signaling can drive disease progression, making it a compelling therapeutic target.[1][2] this compound represents a class of molecules designed to repress this activity through a unique covalent binding mechanism. This technical guide provides an in-depth exploration of the pre-covalent and post-covalent binding events that define the interaction of this compound with PPARγ, offering insights into its mechanism of action and the experimental approaches used for its characterization.
Quantitative Analysis of this compound Binding and Activity
While specific kinetic parameters for the covalent modification of PPARγ by this compound, such as the inactivation rate constant (k_inact) and the initial binding affinity (K_I), are not publicly available, the overall potency and efficacy have been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and related covalent inverse agonists.
Table 1: Biochemical and Cellular Activity of this compound and Analogs
| Compound | PPARγ Corepressor Recruitment (TR-FRET) EC₅₀ (nM) | RT112-FABP4-NLucP Cellular Reporter Assay IC₅₀ (nM) |
| This compound | Data not available | ~1[3] |
| BAY-5094 | Data not available | Data not available |
| BAY-9683 | Data not available | Data not available |
| T0070907 | ~30[3] | Data not available |
| SR33068 | ~10-30 | Data not available |
| BAY-4931 | ~10-30 | Data not available |
Note: EC₅₀ and IC₅₀ values are approximate and sourced from graphical representations in the cited literature.
The Two-Step Mechanism of Covalent Inverse Agonism
The interaction of this compound with PPARγ is a two-step process, beginning with a reversible, non-covalent binding event (pre-covalent state) followed by an irreversible covalent bond formation with a specific cysteine residue (Cys285) within the ligand-binding pocket (post-covalent state).
Structural studies of related covalent inverse agonists have revealed that these two states are characterized by distinct molecular conformations. It is hypothesized that the interactions in the pre-covalent conformation are the primary drivers of binding affinity (K_I), while the interactions established in the post-covalent conformation are more critical for the cellular functional effects, specifically the enhanced recruitment of corepressor proteins.
Signaling Pathway of PPARγ Inverse Agonism
Upon covalent binding, this compound induces a conformational change in the PPARγ ligand-binding domain (LBD). This altered conformation promotes the dissociation of coactivator proteins and facilitates the recruitment and stabilization of a corepressor complex, which includes proteins such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT). This corepressor complex then recruits histone deacetylases (HDACs) to the promoter regions of PPARγ target genes, leading to chromatin condensation and transcriptional repression.
Caption: PPARγ inverse agonism pathway initiated by this compound.
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used to characterize this compound are not publicly available. However, based on established methodologies for studying covalent inhibitors and nuclear receptor modulation, the following sections outline the general principles and likely components of these key experiments.
PPARγ Corepressor Recruitment TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify the interaction between a nuclear receptor and its coregulator peptides. In the context of this compound, this assay would measure the compound's ability to promote the binding of a corepressor peptide (e.g., from NCoR1 or SMRT) to the PPARγ LBD.
General Protocol:
-
Reagent Preparation:
-
Purified, recombinant GST- or His-tagged PPARγ LBD.
-
Biotinylated corepressor peptide containing a corepressor nuclear receptor (CoRNR) box motif (e.g., from NCoR1).
-
Terbium- or Europium-labeled anti-GST or anti-His antibody (FRET donor).
-
Streptavidin-conjugated fluorophore (e.g., APC or d2) (FRET acceptor).
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
Add PPARγ LBD, the labeled antibody, the biotinylated corepressor peptide, and the streptavidin-acceptor to the wells of a low-volume 384-well plate.
-
Add this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the chosen donor-acceptor pair (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Caption: General workflow for a TR-FRET based corepressor recruitment assay.
Intact Protein Mass Spectrometry for Covalent Binding Confirmation
Intact protein mass spectrometry is a direct method to confirm the formation of a covalent adduct between a small molecule and its protein target. The analysis measures the mass of the intact protein before and after incubation with the covalent inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.
General Protocol:
-
Sample Preparation:
-
Incubate purified PPARγ LBD with an excess of this compound for a sufficient time to ensure complete covalent modification.
-
A control sample of PPARγ LBD with vehicle (DMSO) should be prepared in parallel.
-
Remove unbound this compound using a desalting column or buffer exchange.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Acquire the mass spectra over an appropriate m/z range to observe the multiply charged ions of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the average molecular weight of the protein in both the control and this compound-treated samples.
-
Compare the masses to confirm the expected mass shift corresponding to the addition of one molecule of this compound.
-
Caption: General workflow for intact protein mass spectrometry analysis.
RT112-FABP4-NLucP Cellular Reporter Assay
This cellular assay is designed to measure the transcriptional repression of a known PPARγ target gene, Fatty Acid Binding Protein 4 (FABP4), in a relevant cell line. The RT112 bladder cancer cell line is engineered to express a NanoLuc® luciferase (NLucP) reporter gene under the control of the FABP4 promoter. A decrease in luciferase activity upon treatment with this compound indicates inverse agonism.
General Protocol:
-
Cell Culture and Plating:
-
Culture the RT112-FABP4-NLucP reporter cell line under standard conditions.
-
Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the compound dilutions or vehicle control and incubate for a specified period (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate (e.g., furimazine for NanoLuc®).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to a measure of cell viability if necessary.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: General workflow for a cellular reporter assay.
Conclusion
This compound exemplifies a sophisticated approach to targeting nuclear receptor activity through covalent modification. Its dual-phase binding mechanism, characterized by distinct pre-covalent and post-covalent interactions, underscores the intricate structure-activity relationships that govern its function as a PPARγ inverse agonist. While specific quantitative kinetic data and detailed experimental protocols remain proprietary, the conceptual framework and general methodologies outlined in this guide provide a solid foundation for understanding and further investigating this important class of therapeutic agents. Future research focused on elucidating the precise kinetic parameters and detailed structural dynamics of the this compound-PPARγ interaction will be invaluable for the continued development of targeted covalent therapies.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Inverse Agonist BAY-5516: A Technical Guide to its Modulation of PPARG Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-5516 is a potent and orally bioavailable covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a key nuclear receptor involved in adipogenesis, lipid metabolism, and inflammation. Unlike PPARG agonists which activate transcription, this compound induces a transcriptionally repressive complex, leading to the downregulation of canonical PPARG target genes. This technical guide provides a comprehensive overview of the effects of this compound on PPARG target gene expression, including available data, experimental methodologies, and the underlying signaling pathway.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a ligand-activated transcription factor that plays a pivotal role in regulating a diverse array of physiological processes.[1] Upon activation by agonists, PPARG forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes, leading to their transcriptional activation. This signaling cascade is crucial for adipocyte differentiation, lipid and glucose homeostasis, and the modulation of inflammatory responses.
Inverse agonists of PPARG, such as this compound, represent a distinct pharmacological class. Instead of activating PPARG, they stabilize a receptor conformation that preferentially recruits corepressors, actively repressing the basal transcriptional activity of PPARG.[1] This mechanism of action makes them valuable tools for studying PPARG signaling and holds therapeutic potential for conditions associated with PPARG hyperactivation.
This compound: Mechanism of Action
This compound is a 4-chloro-6-fluoroisophthalamide derivative that acts as a covalent inverse agonist of PPARG.[1] Its mechanism involves the formation of a covalent bond with a specific cysteine residue within the ligand-binding domain of PPARG. This interaction locks the receptor in an inactive conformation, promoting the recruitment of a corepressor complex and leading to the repression of target gene expression.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a PPARG inverse agonist.
Effect of this compound on PPARG Target Gene Expression: Quantitative Data
Studies have shown that this compound leads to a pharmacodynamic regulation of PPARG target gene expression in vivo that is comparable to the known inverse agonist SR10221.[1] As an inverse agonist, this compound is expected to repress the expression of well-established PPARG target genes. While the primary publication on this compound does not provide specific quantitative data on the repression of individual target genes in its abstract, the effect can be inferred from its mechanism of action.
For illustrative purposes, the following table summarizes the expected effect of a PPARG inverse agonist on key target genes based on the known biology of PPARG. It is important to note that the exact fold repression by this compound would need to be determined experimentally.
| Target Gene | Function | Expected Effect of this compound |
| FABP4 (aP2) | Fatty acid binding and transport | Repression |
| ADIPOQ (Adiponectin) | Adipokine with insulin-sensitizing and anti-inflammatory effects | Repression |
| CD36 | Fatty acid translocase | Repression |
| LPL (Lipoprotein Lipase) | Hydrolysis of triglycerides | Repression |
| GLUT4 (SLC2A4) | Insulin-regulated glucose transporter | Repression |
Experimental Protocols
Detailed experimental protocols for assessing the effect of this compound on PPARG target gene expression would typically involve cell culture, compound treatment, RNA extraction, and quantitative real-time PCR (qPCR).
Cell Culture and Treatment
A common experimental workflow for evaluating the effect of compounds on gene expression is outlined below.
Caption: General experimental workflow for gene expression analysis.
Cell Lines: Cell lines endogenously expressing PPARG, such as adipocyte cell lines (e.g., 3T3-L1) or macrophage cell lines (e.g., RAW 264.7), would be suitable models.
Treatment: Cells would be treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 6, 12, or 24 hours) to determine dose- and time-dependent effects. A vehicle control (e.g., DMSO) should be included in all experiments.
RNA Extraction and cDNA Synthesis
Total RNA would be isolated from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA should be assessed using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis. First-strand cDNA synthesis would then be performed from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
Quantitative Real-Time PCR (qPCR)
qPCR is a standard method for quantifying gene expression levels.
Reaction Setup: A typical qPCR reaction mixture would include:
-
cDNA template
-
Forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or a probe-based master mix
-
Nuclease-free water
Cycling Conditions: A standard qPCR protocol generally consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product when using SYBR Green.
Data Analysis: The relative expression of the target genes would be calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to that of the reference gene and relative to the vehicle-treated control group.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of PPARG. As a covalent inverse agonist, it effectively represses the expression of canonical PPARG target genes. The methodologies described in this guide provide a framework for researchers to further elucidate the specific effects of this compound on gene regulation and to explore its therapeutic potential in diseases driven by aberrant PPARG activity. Further studies are warranted to provide detailed quantitative data on the dose- and time-dependent repression of a wider range of PPARG target genes by this compound in various cellular contexts.
References
Unlocking Therapeutic Potential: A Technical Guide to BAY-5516, a Covalent PPARγ Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-5516 is a novel, orally bioavailable, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor implicated in a range of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to support further investigation into this compound as a potential therapeutic agent for disorders driven by hyperactivated PPARγ, such as luminal bladder cancer.[1][2]
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] While PPARγ agonists have been clinically utilized, they are associated with certain side effects. The therapeutic avenue of inverse agonism, which represses the basal transcriptional activity of PPARγ, remains a less explored but promising strategy for diseases characterized by PPARγ hyperactivation. This compound, along with its analogs BAY-5094 and BAY-9683, represents a new class of 4-chloro-6-fluoroisophthalamides that act as covalent inverse agonists of PPARγ. These compounds offer a novel approach to modulate PPARγ signaling and hold potential for the treatment of conditions like luminal bladder cancer.
Mechanism of Action
This compound exerts its therapeutic effect through a distinct mechanism of action. Unlike agonists that activate PPARγ, this compound functions as an inverse agonist by inducing a transcriptionally repressive state. This is achieved through a covalent modification of a specific cysteine residue within the PPARγ ligand-binding domain. This covalent binding stabilizes a conformation of PPARγ that enhances its interaction with corepressors, leading to the repression of target gene expression.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PPARγ inverse agonist.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound and its analogs, providing a comparative overview of their potency and properties.
Table 1: In Vitro Characterization
| Compound | Hepatocyte Stability (Species) | Caco-2 Permeability (A-B, B-A) | PXR Activation |
| This compound | Low | High | Minimal |
| BAY-5094 | Low | High | Minimal |
| BAY-9683 | Low | High | Minimal |
Data extracted from preclinical studies.
Table 2: In Vivo Pharmacokinetics in Rats
| Compound | Dose (mg/kg, i.v.) | Vss (L/kg) | CL (L/h/kg) | T½ (h) |
| This compound | 0.3 - 1.0 | 2.7 | 0.69 | 4.8 |
| BAY-5094 | 0.3 - 1.0 | 1.8 | High | <1 |
| BAY-9683 | 0.3 - 1.0 | 0.84 | High | <1 |
Vss: Volume of distribution at steady state; CL: Clearance; T½: Half-life. Data from intravenous bolus injection in rats.
Table 3: Selectivity Profile
| Compound | PPARα Activity | PPARδ Activity | Other Nuclear Receptors |
| This compound | No significant activity | No significant activity | No significant activity |
| BAY-5094 | No significant activity | No significant activity | No significant activity |
| BAY-9683 | No significant activity | No significant activity | No significant activity |
Selectivity was assessed using GAL4 – nuclear receptor hybrid reporter gene assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.
Covalent Binding Assay
Objective: To confirm the covalent interaction of this compound with the PPARγ ligand-binding domain (LBD).
Methodology:
-
Protein Incubation: Recombinant human PPARγ-LBD is incubated with a molar excess of this compound at a specified temperature and for a defined period to allow for covalent bond formation.
-
Mass Spectrometry Analysis: The protein-ligand complex is then analyzed by intact mass spectrometry (e.g., LC-MS).
-
Data Interpretation: A mass shift corresponding to the molecular weight of this compound covalently bound to the PPARγ-LBD confirms the covalent interaction.
In Vivo Pharmacodynamic Studies
Objective: To assess the in vivo efficacy of this compound in regulating PPARγ target gene expression.
Methodology:
-
Animal Model: Appropriate animal models, such as mice bearing xenografts of human luminal bladder cancer cells, are used.
-
Dosing: Animals are treated with this compound, a vehicle control, and a known PPARγ inverse agonist (e.g., SR10221) for comparison. Dosing is typically performed orally.
-
Tissue Collection: At the end of the treatment period, tumor tissues are harvested.
-
Gene Expression Analysis: RNA is extracted from the tumor samples, and the expression levels of known PPARγ target genes are quantified using methods like quantitative real-time PCR (qRT-PCR) or RNA sequencing.
-
Data Analysis: Changes in target gene expression in the this compound treated group are compared to the control and reference compound groups to determine the in vivo pharmacodynamic effect.
X-ray Crystallography
Objective: To elucidate the structural basis of this compound's interaction with PPARγ.
Methodology:
-
Protein-Ligand Complex Formation: The PPARγ-LBD is co-crystallized with this compound and a corepressor peptide (e.g., NCOR2).
-
Crystal Growth: Crystals of the ternary complex are grown under specific conditions.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the three-dimensional structure of the complex is solved and refined.
-
Structural Analysis: The crystal structure reveals the precise binding mode of this compound within the PPARγ ligand-binding pocket and the conformational changes that lead to inverse agonism.
Visualizations
Experimental Workflow for Characterization of this compound
Caption: A generalized workflow for the discovery and characterization of this compound.
Conclusion and Future Directions
This compound has been identified as a potent and selective covalent inverse agonist of PPARγ with favorable oral bioavailability. Preclinical studies have demonstrated its ability to modulate PPARγ target gene expression in vivo, suggesting its therapeutic potential for diseases driven by PPARγ hyperactivation, such as luminal bladder cancer. The detailed characterization of its mechanism of action and its promising pharmacokinetic profile warrant further investigation. Future studies should focus on comprehensive efficacy and safety evaluations in relevant disease models to support its potential progression into clinical development. As of the latest available information, there are no publicly listed clinical trials for this compound.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PUBDB [bib-pubdb1.desy.de]
- 2. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BAY-5516: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-5516 is a potent and orally bioavailable covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). As a ligand-activated transcription factor, PPARG is a key regulator of cellular differentiation, metabolism, and inflammation. In certain malignancies, such as luminal bladder cancer, hyperactivation of PPARG signaling drives tumor growth. This compound covalently binds to a specific cysteine residue within the PPARG ligand-binding domain, inducing a conformational change that promotes the recruitment of a transcriptional repressive complex. This leads to the downregulation of PPARG target genes, offering a promising therapeutic strategy for PPARG-dependent cancers. These application notes provide detailed protocols for in vivo studies involving this compound, including pharmacokinetic and pharmacodynamic assessments, as well as a representative xenograft efficacy study protocol.
Data Presentation
Table 1: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Unit |
| Dose (Intravenous) | 0.3 - 1.0 | mg/kg |
| Volume of Distribution (Vss) | 2.7 | L/kg |
| Clearance (CL) | 0.69 | L/h/kg |
| Half-life (t½) | 4.8 | h |
Table 2: Representative In Vivo Efficacy of a PPARG Inverse Agonist (FX-909) in a UM-UC-9 Bladder Cancer Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Study Duration | Tumor Growth Inhibition |
| Vehicle | - | PO, BID | 21 days | - |
| FTX-6746 | 30 | PO, BID | 21 days | Significant Regression |
| FTX-6746 | 60 | PO, BID | 21 days | Significant Regression |
| FX-909 | 3 | PO, BID | 21 days | Significant Regression |
| FX-909 | 10 | PO, BID | 21 days | Significant Regression |
| FX-909 | 30 | PO, BID | 21 days | Significant Regression |
Note: Data for FX-909 and FTX-6746 are provided as representative examples of the expected in vivo efficacy of potent PPARG inverse agonists in a relevant cancer model.
Experimental Protocols
In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Materials:
-
This compound
-
Vehicle suitable for intravenous administration (e.g., a solution of 10% DMSO, 40% PEG300, and 50% water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulated jugular vein catheters
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study.
-
Dosing:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer a single intravenous bolus dose of this compound (e.g., 0.5 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters (e.g., Clearance, Volume of Distribution, Half-life) using appropriate software (e.g., Phoenix WinNonlin).
-
In Vivo Pharmacodynamic (PD) Study in a Mouse Xenograft Model
Objective: To assess the in vivo target engagement of this compound by measuring the modulation of a PPARG target gene in a tumor xenograft.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
UM-UC-9 human bladder cancer cells
-
Female immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Matrigel
-
Calipers
-
RNA extraction and purification kits
-
qRT-PCR reagents and instrument
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously implant UM-UC-9 cells mixed with Matrigel into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
-
Dosing:
-
Administer a single oral gavage dose of this compound (e.g., 100 mg/kg) or vehicle to the respective groups.
-
-
Tumor Collection:
-
At a specified time point post-dose (e.g., 24 hours), euthanize the mice and excise the tumors.
-
-
RNA Analysis:
-
Extract total RNA from the tumor samples.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of a known PPARG target gene (e.g., FABP4).
-
Normalize the expression data to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Compare the relative expression of the target gene in the this compound-treated group to the vehicle-treated group to determine the extent of target gene repression.
-
Representative In Vivo Efficacy Study in a Bladder Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous bladder cancer xenograft model.
Materials:
-
This compound
-
Vehicle for oral administration
-
UM-UC-9 or other suitable PPARG-dependent bladder cancer cells
-
Female immunodeficient mice
-
Matrigel
-
Calipers
Protocol:
-
Tumor Cell Implantation and Growth Monitoring:
-
Follow the same procedure as in the pharmacodynamic study.
-
-
Treatment:
-
Once tumors are established, begin daily or twice-daily oral administration of this compound (at various dose levels, e.g., 10, 30, 100 mg/kg) or vehicle.
-
-
Tumor Volume and Body Weight Measurement:
-
Measure tumor volume using calipers and record the body weight of the mice 2-3 times per week.
-
-
Study Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Euthanize the mice at the end of the study.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the body weight data to assess the general toxicity of the treatment.
-
If applicable, perform survival analysis.
-
Mandatory Visualizations
Application Notes and Protocols for BAY-5516 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BAY-5516, a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), in various cell culture assays. The protocols outlined below are designed to assess the biological activity of this compound, including its impact on cell proliferation, its direct interaction with the PPARG receptor, and its effect on target gene expression.
Mechanism of Action
This compound is a covalent inverse agonist of PPARG, a ligand-activated transcription factor that plays a crucial role in adipogenesis, inflammation, and lipid metabolism.[1] Unlike PPARG agonists that activate gene transcription, inverse agonists like this compound promote the recruitment of corepressors (e.g., NCOR1 and SMRT) to the PPARG transcriptional complex.[2][3] This action leads to the repression of PPARG target gene expression.[1] In cancer cell lines with activated PPARG signaling, such as certain bladder cancers, this repression can result in anti-proliferative effects.
Caption: Mechanism of action of this compound as a PPARG inverse agonist.
Data Presentation
| Assay Type | Cell Line | Key Parameter | Expected Outcome with this compound | Reference Compound (Example) |
| Cell Proliferation | UM-UC-9 | IC50 | Dose-dependent decrease in cell viability | T0070907 |
| Corepressor Recruitment | N/A (Biochemical) | EC50 | Dose-dependent increase in PPARG-NCOR2 interaction | SR10221 |
| Target Gene Expression | UM-UC-9 | Relative Expression | Dose-dependent decrease in FABP4 mRNA levels | GW9662 (Antagonist) |
Experimental Protocols
Cell Culture of UM-UC-9
The human bladder cancer cell line UM-UC-9 is a suitable model for studying PPARG inverse agonists due to its known PPARG activity.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Non-Essential Amino Acids (NEAA).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage sub-confluent cultures (70-80%) by rinsing with PBS, detaching with 0.25% Trypsin-EDTA, and reseeding at a ratio of 1:3 to 1:6.
Anti-Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT-based anti-proliferation assay.
Protocol:
-
Cell Seeding: Seed UM-UC-9 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in growth medium. A suggested starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
PPARG Corepressor Recruitment Assay (TR-FRET)
This biochemical assay measures the ability of this compound to promote the interaction between the PPARG ligand-binding domain (LBD) and a corepressor peptide.
Caption: Principle of the TR-FRET corepressor recruitment assay.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4).
-
Dilute recombinant GST-tagged PPARG-LBD, a fluorescein-labeled NCOR2 peptide, and a terbium-labeled anti-GST antibody in the assay buffer to desired stock concentrations.
-
-
Assay Plate Setup:
-
In a 384-well plate, add this compound at various concentrations.
-
Add the GST-PPARG-LBD and fluorescein-NCOR2 peptide mixture to all wells.
-
Initiate the reaction by adding the terbium-anti-GST antibody.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein) after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm) and plot it against the this compound concentration to determine the EC50 value.
Target Gene Expression Analysis (RT-qPCR for FABP4)
This assay quantifies the effect of this compound on the mRNA expression of a known PPARG target gene, Fatty Acid Binding Protein 4 (FABP4).
Protocol:
-
Cell Treatment: Seed UM-UC-9 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for FABP4 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
A typical qPCR cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.
-
-
Data Analysis: Calculate the relative expression of FABP4 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
Safety Precautions
This compound is a research chemical. Standard laboratory safety procedures should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nuclear receptor corepressors NCoR and SMRT decrease peroxisome proliferator-activated receptor gamma transcriptional activity and repress 3T3-L1 adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corepressors selectively control the transcriptional activity of PPARgamma in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of BAY-5516 for PPARG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of BAY-5516, a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).
Introduction to this compound and PPARG
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As a nuclear receptor, PPARG forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
This compound has been identified as a potent and orally bioavailable covalent inverse agonist of PPARG.[1] Unlike agonists that activate PPARG, inverse agonists stabilize a receptor conformation that leads to the recruitment of corepressors, resulting in the repression of target gene expression. This characteristic makes this compound and similar compounds valuable tools for studying PPARG signaling and for the potential development of therapeutics for diseases where PPARG is hyperactivated, such as certain types of cancer.
Quantitative Data Summary
The inhibitory potency of this compound on PPARG has been determined using biochemical assays. The IC50 value represents the concentration of the compound required to achieve 50% of the maximum inhibition.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | PPARG | TR-FRET Corepressor Recruitment Assay | 6.1 ± 3.6 |
Table 1: IC50 Value of this compound for PPARG. The reported IC50 value was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based corepressor recruitment assay.[2]
Signaling Pathway of PPARG Inverse Agonism
The canonical signaling pathway of PPARG involves its activation by an agonist, leading to the recruitment of coactivators and subsequent gene transcription. In contrast, an inverse agonist like this compound promotes a repressive state.
Caption: PPARG Inverse Agonist Signaling Pathway.
Experimental Protocols
Two primary methods are employed to determine the IC50 of covalent inverse agonists for PPARG: a biochemical assay (TR-FRET) and a cell-based reporter assay.
LanthaScreen™ TR-FRET PPARG Corepressor Recruitment Assay
This assay biochemically measures the ability of a test compound to promote the interaction between the PPARG ligand-binding domain (LBD) and a corepressor peptide.
Experimental Workflow:
Caption: TR-FRET Corepressor Recruitment Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the appropriate assay buffer. The final concentration of DMSO should be kept constant across all wells (typically ≤1%).
-
Prepare a solution containing GST-tagged PPARG-LBD.
-
Prepare a mixture of Terbium (Tb)-labeled anti-GST antibody and a fluorescently labeled corepressor peptide (e.g., from NCOR2).
-
-
Assay Procedure:
-
Add the serially diluted this compound to the wells of a low-volume 384-well plate.
-
Add the GST-PPARG-LBD solution to all wells.
-
Initiate the reaction by adding the Tb-anti-GST antibody and fluorescent corepressor peptide mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at two wavelengths: the terbium donor emission (495 nm) and the acceptor emission (520 nm), using a plate reader capable of TR-FRET measurements.
-
Calculate the emission ratio (520 nm / 495 nm) for each well.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Reporter Gene Assay for PPARG Inverse Agonism
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of PPARG in a cellular context. A reporter gene (e.g., luciferase) is placed under the control of a PPRE.
Experimental Workflow:
Caption: Cellular Reporter Gene Assay Workflow.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293T or a bladder cancer cell line like RT112) that is stably transfected with an expression vector for human PPARG and a reporter plasmid containing multiple PPREs upstream of a luciferase gene.
-
Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Prepare a solution of a known PPARG agonist (e.g., rosiglitazone) at a concentration that elicits a submaximal response (e.g., EC50).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, along with the fixed concentration of the PPARG agonist. Include appropriate controls (vehicle control, agonist only).
-
-
Incubation and Lysis:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence signal using a microplate luminometer.
-
Normalize the data to the control wells (agonist only) and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
References
Application Notes and Protocols: BAY-5516 Dosage and Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-5516 is an orally bioavailable, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). As a novel compound, specific in vivo dosage and administration protocols for rat models are not extensively documented in publicly available literature. These application notes provide a comprehensive guide for researchers to develop and execute in vivo studies with this compound in rats. The protocols outlined below are based on general principles of preclinical small molecule research and data extrapolated from comparable PPARG modulators. The primary focus is on establishing a methodology for determining appropriate dosage and administration for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Compound Information
| Compound Name | Target | Mechanism of Action | Reported Properties |
| This compound | PPARG | Covalent Inverse Agonist | Orally bioavailable |
General Considerations for In Vivo Studies in Rats
Prior to initiating in vivo experiments, it is imperative to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic and pharmacodynamic studies. The choice of strain should be consistent with the research objectives.
-
Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. A minimum acclimatization period of one week is recommended before the start of any experiment.
-
Health Status: Only healthy animals, free from any signs of disease, should be used.
Proposed Experimental Protocols
Given the lack of established dosages for this compound, a dose-finding study is a critical first step. The following protocols provide a framework for conducting such a study.
Formulation and Vehicle Selection
As this compound is described as orally bioavailable, the formulation should be suitable for oral administration. The choice of vehicle is crucial and should be inert, non-toxic, and capable of solubilizing or suspending the compound uniformly.
Protocol 3.1.1: Vehicle Screening
-
Objective: To identify a suitable vehicle for the oral administration of this compound.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Corn oil, 0.5% (w/v) Methylcellulose in water.
-
Procedure:
-
Attempt to dissolve this compound in DMSO at a high concentration (e.g., 100 mg/mL).
-
If soluble in DMSO, assess the miscibility and stability of a 10% DMSO in PEG300 or a 10% DMSO in corn oil solution.
-
Alternatively, prepare a suspension in 0.5% methylcellulose.
-
Observe the formulation for precipitation or separation over a period relevant to the dosing schedule.
-
The final selected vehicle should be administered to a control group to assess for any vehicle-specific effects.
-
Administration Route and Technique
Oral gavage is the most common and precise method for oral administration in rats.
Protocol 3.2.1: Oral Gavage Administration
-
Objective: To administer a precise dose of this compound formulation to rats.
-
Materials: this compound formulation, appropriate gauge gavage needle (e.g., 18-20 gauge for adult rats), syringe.
-
Procedure:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion length for the gavage needle.
-
Insert the gavage needle into the esophagus, avoiding the trachea.
-
Slowly administer the formulation.
-
Observe the animal for any signs of distress during and after the procedure.
-
Dose-Finding Study (Dose Escalation)
A dose-finding study is essential to determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies.
Protocol 3.3.1: Single-Dose Escalation Study
-
Objective: To determine the acute toxicity and tolerability of this compound and to identify a dose range for further studies.
-
Study Design:
-
Animals: Male and female rats, 3-5 per group.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose (e.g., 1 mg/kg).
-
Group 3: Mid dose (e.g., 10 mg/kg).
-
Group 4: High dose (e.g., 100 mg/kg).
-
Note: Dose levels are hypothetical and should be adjusted based on any available in vitro data or information on similar compounds.
-
-
Administration: Single oral gavage.
-
Observation Period: 7-14 days.
-
-
Procedure:
-
Administer the assigned dose to each animal.
-
Monitor animals for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) at regular intervals (e.g., 1, 4, 24 hours post-dose) and then daily.
-
Record body weights daily.
-
At the end of the observation period, perform a gross necropsy.
-
Pharmacokinetic (PK) Study Protocol
A PK study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol 4.1.1: Single-Dose Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.
-
Study Design:
-
Animals: Cannulated rats (e.g., jugular vein cannulation for serial blood sampling), 3-5 per group.
-
Dose: A well-tolerated dose selected from the dose-finding study.
-
Administration: Single oral gavage.
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) at pre-dose, and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Procedure:
-
Administer the selected dose of this compound.
-
Collect blood samples into appropriate anticoagulant tubes at the specified time points.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2).
-
Quantitative Data Summary
The following tables should be populated with data obtained from the experimental protocols described above.
Table 1: Dose Escalation Study Observations
| Dose Group (mg/kg) | Number of Animals | Mortality | Significant Clinical Signs | Mean Body Weight Change (%) |
| Vehicle | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ngh/mL | |
| AUC(0-inf) | ngh/mL | |
| t1/2 | h |
Visualizations
Signaling Pathway
Caption: PPARG Inverse Agonist Signaling Pathway.
Experimental Workflow
Application Notes and Protocols: Western Blot Analysis of PPARG Target Genes Following BAY-5516 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the investigation of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) target gene expression in response to treatment with BAY-5516, a known PPARG inverse-agonist.[1][2][3] The protocol outlines the Western blot procedure to quantitatively assess protein levels of established PPARG target genes, such as Fatty Acid Binding Protein 4 (FABP4) and Adiponectin (ADIPOQ). These instructions are intended to guide researchers in academic and industrial settings through the process of cell culture, treatment, protein extraction, and immunoblotting to elucidate the effects of this compound on the PPARG signaling pathway.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[4][5] Ligand activation of PPARG leads to the transcriptional regulation of a suite of target genes. Conversely, inverse agonists of PPARG, such as this compound, inhibit the receptor's basal constitutive activity, leading to a repression of target gene expression.
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample. This application note provides a robust protocol for performing Western blot analysis to measure the protein expression of PPARG target genes in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical signaling pathway of PPARG inverse agonism by this compound and the subsequent experimental workflow for Western blot analysis.
Caption: PPARG Signaling with this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for 3T3-L1 pre-adipocytes, a commonly used cell line for studying adipogenesis and PPARG function.
-
Cell Seeding: Plate 3T3-L1 pre-adipocytes in 6-well plates at a density of 2 x 10^5 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Adipocyte Differentiation: Once cells reach confluence, induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin for 48 hours.
-
Maturation: Replace the differentiation medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours. Then, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days until mature adipocytes are observed (typically 8-10 days post-induction).
-
This compound Treatment: On the day of the experiment, replace the medium with fresh DMEM containing 10% FBS. Prepare stock solutions of this compound in DMSO. Treat mature 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-FABP4, anti-Adiponectin) and a loading control (e.g., anti-β-actin, anti-GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in 3.4.6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison.
Table 1: Antibody Dilutions and Protein Information
| Target Protein | Primary Antibody Source | Recommended Dilution | Secondary Antibody | Molecular Weight (kDa) |
| FABP4 | Rabbit Polyclonal | 1:1000 - 1:20000 | Anti-Rabbit IgG-HRP | ~15 |
| Adiponectin | Rabbit Monoclonal | 1:1000 | Anti-Rabbit IgG-HRP | ~30 (monomer) |
| β-Actin | Mouse Monoclonal | 1:5000 | Anti-Mouse IgG-HRP | ~42 |
| GAPDH | Rabbit Monoclonal | 1:1000 | Anti-Rabbit IgG-HRP | ~37 |
Note: Optimal antibody dilutions should be determined empirically.
Table 2: Densitometric Analysis of PPARG Target Gene Expression
| Treatment | Concentration (nM) | Normalized FABP4 Expression (Arbitrary Units) | Standard Deviation | Normalized Adiponectin Expression (Arbitrary Units) | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | ± 0.08 | 1.00 | ± 0.12 |
| This compound | 1 | 0.85 | ± 0.06 | 0.92 | ± 0.10 |
| This compound | 10 | 0.52 | ± 0.05 | 0.65 | ± 0.07 |
| This compound | 100 | 0.21 | ± 0.03 | 0.34 | ± 0.04 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein expression | Increase the amount of protein loaded. Use a more sensitive detection substrate. | |
| Inactive antibody | Use a fresh antibody dilution. Ensure proper antibody storage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of PPARG target gene expression using Western blotting following treatment with the inverse agonist this compound. By following these guidelines, researchers can obtain reliable and reproducible data to further understand the molecular mechanisms of PPARG modulation. Adherence to proper controls and optimization of specific steps will ensure high-quality results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De-Novo Identification of PPARγ/RXR Binding Sites and Direct Targets during Adipogenesis | PLOS One [journals.plos.org]
- 5. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay of BAY-5516 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-5516 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a ligand-activated transcription factor pivotal in adipogenesis, lipid metabolism, and inflammation.[1] In certain pathologies, such as luminal bladder cancer, hyperactivation of PPARG is a key driver of the disease.[1][2] Unlike PPARG agonists which activate gene transcription, inverse agonists like this compound repress the basal transcriptional activity of PPARG.[1][2] This is achieved by inducing a conformational change in the PPARG protein that promotes the recruitment of a transcriptionally repressive complex, which includes corepressors such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT).
This document provides detailed application notes and a comprehensive protocol for performing a Chromatin Immunoprecipitation (ChIP) assay on cells treated with this compound. The ChIP assay is a powerful technique used to investigate the interaction of proteins, such as transcription factors and corepressors, with specific DNA regions in the chromatin context. By performing ChIP with antibodies against PPARG or its associated corepressors, researchers can elucidate the genome-wide or locus-specific effects of this compound on the recruitment of these repressive complexes to PPARG target genes.
Data Presentation
The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment. The data illustrates the expected outcome of this compound treatment on the association of PPARG and its corepressor, NCoR1, with the promoter regions of well-established PPARG target genes, FABP4 and ADIPOQ. In this scenario, luminal bladder cancer cells (e.g., RT4 or UM-UC-9) are treated with either a vehicle control (DMSO) or this compound.
Table 1: Hypothetical ChIP-qPCR Results of this compound Treatment
| Target Protein | Target Gene Promoter | Treatment | Percent Input Enrichment (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) |
| PPARG | FABP4 | Vehicle (DMSO) | 2.5 ± 0.3% | 12.5 ± 1.5 |
| This compound | 2.2 ± 0.4% | 11.0 ± 2.0 | ||
| ADIPOQ | Vehicle (DMSO) | 2.8 ± 0.5% | 14.0 ± 2.5 | |
| This compound | 2.6 ± 0.3% | 13.0 ± 1.5 | ||
| NCoR1 | FABP4 | Vehicle (DMSO) | 0.8 ± 0.2% | 4.0 ± 1.0 |
| This compound | 2.0 ± 0.3% | 10.0 ± 1.5 | ||
| ADIPOQ | Vehicle (DMSO) | 0.7 ± 0.1% | 3.5 ± 0.5 | |
| This compound | 1.8 ± 0.2% | 9.0 ± 1.0 | ||
| IgG (Control) | FABP4 | Vehicle (DMSO) | 0.2 ± 0.05% | 1.0 (Reference) |
| This compound | 0.2 ± 0.07% | 1.0 (Reference) | ||
| ADIPOQ | Vehicle (DMSO) | 0.2 ± 0.06% | 1.0 (Reference) | |
| This compound | 0.2 ± 0.04% | 1.0 (Reference) |
Data are presented as the mean of three independent experiments ± standard deviation. Percent input enrichment is calculated as the amount of immunoprecipitated DNA relative to the total input chromatin. Fold enrichment is calculated relative to the non-specific IgG control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the ChIP assay.
Caption: Signaling pathway of this compound as a PPARG inverse agonist.
Caption: Experimental workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents:
-
Cell Line: Luminal bladder cancer cell line (e.g., RT4, UM-UC-9)
-
Compound: this compound (prepare stock solution in DMSO)
-
Antibodies:
-
ChIP-grade anti-PPARG antibody
-
ChIP-grade anti-NCoR1 antibody (or other relevant corepressor)
-
ChIP-grade Normal Rabbit or Mouse IgG (negative control)
-
-
Reagents for Cell Culture: Appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for ChIP:
-
Formaldehyde (37% solution)
-
Glycine (1.25 M solution)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)
-
Nuclei Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl)
-
High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl)
-
LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
RNase A
-
5 M NaCl
-
Protein A/G magnetic beads or agarose beads
-
DNA purification kit
-
Reagents for qPCR (SYBR Green master mix, primers)
-
Protocol:
Day 1: Cell Treatment, Cross-linking, and Chromatin Preparation
-
Cell Culture and Treatment:
-
Plate luminal bladder cancer cells in 150 mm dishes and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours). Note: The optimal concentration and treatment time for this compound should be determined empirically for your specific cell line and experimental goals.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rocking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS containing protease inhibitors and pellet by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation (e.g., 2000 x g for 5 minutes at 4°C).
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in Nuclei Lysis Buffer.
-
Shear the chromatin to an average size of 150-900 bp using a sonicator. Note: Sonication conditions must be optimized for your specific cell type and sonicator.
-
After sonication, centrifuge at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris. The supernatant contains the sheared chromatin.
-
Day 2: Immunoprecipitation, Washing, and Elution
-
Immunoprecipitation:
-
Quantify the chromatin concentration. For each IP, use approximately 10-25 µg of chromatin.
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Add the primary antibody (anti-PPARG, anti-NCoR1, or IgG) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add pre-blocked Protein A/G beads to each IP and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Perform a series of washes to remove non-specifically bound proteins and DNA:
-
Once with Low Salt Wash Buffer.
-
Once with High Salt Wash Buffer.
-
Once with LiCl Wash Buffer.
-
Twice with TE Buffer.
-
-
-
Elution:
-
Elute the chromatin complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
-
Separate the beads and collect the supernatant containing the eluted complexes.
-
Day 3: Reverse Cross-linking, DNA Purification, and qPCR
-
Reverse Cross-linking:
-
Add 5 M NaCl to the eluted samples and the input control to a final concentration of 200 mM.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green chemistry with primers specific for the promoter regions of your target genes (e.g., FABP4, ADIPOQ) and a negative control region.
-
Analyze the data using the percent input method or fold enrichment over IgG.
-
Primer Design for ChIP-qPCR:
When designing primers for ChIP-qPCR, target the promoter regions of known PPARG target genes. Primers should amplify a product of 100-250 bp.
-
FABP4 Promoter Primers (Human):
-
Forward: 5'-GGTGGGCCAGATGACAGAAA-3'
-
Reverse: 5'-TCCTGCCACATCATGACCAG-3'
-
-
ADIPOQ Promoter Primers (Human):
-
Forward: 5'-CCATTCTGAGAGTCGGTGTCA-3'
-
Reverse: 5'-GCTGGTAGGCAAAGTCAGGTT-3'
-
Note: These primer sequences are examples and should be validated for specificity and efficiency before use.
References
Application Notes and Protocols: X-ray Crystallography of Ligands Bound to PPARγ
For the Attention of: Researchers, scientists, and drug development professionals.
Subject: A detailed guide to the X-ray crystallography of compounds targeting the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), with a focus on the binding of synthetic ligands.
Note: As of the latest available data, the specific X-ray crystal structure of BAY-5516 bound to PPARγ has not been deposited in the Protein Data Bank (PDB) or published in peer-reviewed literature. Therefore, this document provides a comprehensive, generalized protocol and data presentation based on the well-established methodologies for crystallizing PPARγ with other synthetic ligands. The presented quantitative data is representative of typical PPARγ-ligand complexes.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in regulating adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3] The activation of PPARγ is initiated by the binding of a ligand to its ligand-binding domain (LBD), which induces conformational changes, leading to the recruitment of coactivators and the regulation of target gene expression.[3][4] Due to its central role in metabolic processes, PPARγ is a key therapeutic target for the treatment of type 2 diabetes.
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution. In the context of drug discovery, it provides invaluable insights into how a ligand binds to its protein target, revealing the specific molecular interactions that govern binding affinity and functional activity. This information is critical for structure-based drug design and the optimization of lead compounds.
These application notes provide a detailed overview of the experimental workflow for determining the crystal structure of a synthetic ligand in complex with the PPARγ LBD, along with representative data and a description of the PPARγ signaling pathway.
PPARγ Signaling Pathway
PPARγ functions as a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, the PPARγ-RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon ligand binding, a conformational change in the PPARγ LBD leads to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. The downstream effects include the regulation of genes involved in glucose and lipid metabolism, and inflammation.
Caption: PPARγ signaling pathway upon ligand activation.
Experimental Protocols
The following protocols describe the key steps for the expression, purification, and crystallization of the PPARγ LBD in complex with a synthetic ligand, followed by X-ray diffraction data collection and structure determination.
Protein Expression and Purification
-
Expression: The human PPARγ ligand-binding domain (LBD, typically residues ~203-477) is cloned into an expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., 6xHis-tag) and a protease cleavage site (e.g., TEV). The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of ~0.8. Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 18-22°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with the lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove weakly bound proteins. The His-tagged PPARγ LBD is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage and Further Purification: The affinity tag is removed by incubation with a specific protease (e.g., TEV protease) during dialysis against a low-salt buffer. The protein solution is then passed through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein. Further purification is achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
Crystallization
-
Complex Formation: The purified PPARγ LBD is concentrated and incubated with a 2-5 fold molar excess of the synthetic ligand (e.g., this compound) for several hours on ice to ensure complex formation.
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using commercial screens (e.g., from Hampton Research, Qiagen) and the sitting-drop or hanging-drop vapor diffusion method. Small drops of the protein-ligand solution are mixed with the reservoir solution and equilibrated against a larger volume of the reservoir solution.
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality single crystals.
X-ray Data Collection and Structure Determination
-
Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction images are processed using software like XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement using a previously determined PPARγ LBD structure as a search model (e.g., PDB ID: 1PRG). The initial model is then refined against the experimental data using programs like PHENIX or REFMAC5, with manual model building in Coot to fit the ligand into the electron density map.
Experimental Workflow Diagram
The overall workflow for the X-ray crystallography of a PPARγ-ligand complex is depicted below.
Caption: Experimental workflow for PPARγ-ligand X-ray crystallography.
Data Presentation
The following tables summarize representative quantitative data for a typical PPARγ-ligand complex.
Ligand Binding Affinity
While the crystal structure of this compound with PPARγ is not available, binding affinity can be determined using various biophysical and biochemical assays.
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | TR-FRET | IC₅₀ | Data Not Publicly Available |
| Rosiglitazone (Reference) | TR-FRET | IC₅₀ | 43 |
| Pioglitazone (Reference) | TR-FRET | IC₅₀ | 196 |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer
Crystallographic Data Collection and Refinement Statistics
This table presents representative data that would be obtained from a successful X-ray crystallography experiment.
| Data Collection | Value |
| PDB ID | e.g., XXXX |
| Space group | e.g., P2₁2₁2₁ |
| Unit cell dimensions (Å) | a=..., b=..., c=...; α=β=γ=90° |
| Resolution (Å) | 50.0 - 2.20 (2.28 - 2.20) |
| Rmerge | 0.08 (0.45) |
| I / σ(I) | 15.0 (2.5) |
| Completeness (%) | 99.8 (99.5) |
| Redundancy | 7.5 (7.2) |
| Refinement | |
| No. of reflections | 25,000 |
| Rwork / Rfree | 0.20 / 0.24 |
| No. of atoms | |
| Protein | 2,200 |
| Ligand | 35 |
| Water | 150 |
| B-factors (Ų) | |
| Protein | 45.0 |
| Ligand | 40.0 |
| Water | 50.0 |
| R.m.s.d. | |
| Bond lengths (Å) | 0.005 |
| Bond angles (°) | 1.0 |
| Ramachandran plot | |
| Favored (%) | 98.0 |
| Allowed (%) | 2.0 |
| Outliers (%) | 0.0 |
Values in parentheses are for the highest resolution shell.
Conclusion
The methodologies described provide a robust framework for the structural determination of PPARγ in complex with synthetic ligands. The resulting atomic-level information is instrumental in understanding the molecular basis of ligand recognition and activation of PPARγ, thereby guiding the development of novel therapeutics with improved efficacy and safety profiles. While the specific structural details of this compound's interaction with PPARγ remain to be elucidated through future studies, the protocols and representative data herein serve as a valuable resource for researchers in the field.
References
- 1. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Covalent Modification of PPARγ by BAY-5516
For Research Use Only.
Abstract
This application note provides a detailed protocol for the characterization of the covalent modification of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by the inverse-agonist BAY-5516 using mass spectrometry. This compound is a covalent inhibitor that offers a powerful tool for studying PPARγ signaling. Mass spectrometry is an indispensable technique for confirming covalent binding, identifying the specific amino acid residue modified, and quantifying the extent of modification. This document outlines protocols for both intact protein analysis and peptide mapping (bottom-up proteomics) to comprehensively analyze the this compound-PPARγ conjugate.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Dysregulation of PPARγ signaling is implicated in various diseases, including type 2 diabetes and certain cancers. Covalent inhibitors provide a unique modality to probe the function of PPARγ with high specificity and prolonged duration of action.
This compound is a potent and selective covalent inverse-agonist of PPARγ. Inverse agonists are of particular interest as they can suppress the basal activity of the receptor, offering a distinct pharmacological profile compared to neutral antagonists. To fully understand the mechanism of action of this compound and to aid in the development of similar covalent modulators, it is essential to characterize its covalent interaction with PPARγ at the molecular level. Mass spectrometry (MS) is a powerful analytical technique that enables the precise measurement of molecular mass, making it ideal for detecting the mass shift that occurs upon covalent modification of a protein by a small molecule.
This application note details two primary MS-based approaches:
-
Intact Protein Analysis: This "top-down" approach analyzes the entire protein-inhibitor complex to confirm covalent bond formation and determine the stoichiometry of the binding event. It is a rapid and effective method for initial screening and confirmation of covalent modification.
-
Peptide Mapping (Bottom-Up Proteomics): This technique involves the proteolytic digestion of the protein-inhibitor complex followed by LC-MS/MS analysis of the resulting peptides. This approach allows for the precise identification of the amino acid residue modified by the covalent inhibitor and can be used to determine site occupancy.
Signaling Pathway
The following diagram illustrates the general signaling pathway of PPARγ and the inhibitory effect of an inverse-agonist like this compound. In its basal state, the PPARγ/RXR heterodimer can be bound to co-repressor proteins, leading to transcriptional repression. Upon binding of an agonist, a conformational change occurs, leading to the recruitment of co-activators and subsequent activation of target gene transcription. An inverse-agonist like this compound stabilizes the interaction with co-repressors, thereby enhancing transcriptional repression.
Caption: PPARγ signaling pathway and the effect of an inverse-agonist.
Experimental Workflow
The following diagram outlines the general experimental workflow for the mass spectrometry analysis of the covalent modification of PPARγ by this compound.
Troubleshooting & Optimization
Improving the solubility and stability of BAY-5516
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility and stability of BAY-5516, a potent and selective covalent inverse-agonist of PPARG.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a small molecule inhibitor that acts as a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), with an IC50 value of 6.1±3.6 nM.[1][2] Its mechanism involves binding to a reactive cysteine within the PPARG ligand-binding domain, leading to the repression of target gene expression.[2] As with many small molecule inhibitors, researchers may encounter challenges with its solubility and stability in aqueous solutions.
Q2: What are the primary challenges when working with this compound in experimental settings?
A2: The primary challenges are typically related to its limited aqueous solubility and potential for instability in certain buffer conditions or upon storage. These issues can lead to inconsistent results in biological assays, difficulty in achieving desired concentrations, and reduced compound efficacy.
Q3: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?
A3: Broadly, techniques to enhance solubility can be categorized as physical and chemical modifications.
-
Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension), creating amorphous solid dispersions, and using techniques like cryogenic processing.
-
Chemical Modifications: These approaches involve pH adjustment, the use of co-solvents, complexation with agents like cyclodextrins, and the formation of salts or co-crystals.
Q4: How should I prepare a stock solution of this compound?
A4: For many poorly water-soluble compounds, preparing a concentrated stock solution in an organic solvent is the recommended first step. Dimethyl sulfoxide (DMSO) is a common choice. If DMSO is not suitable, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be considered, ensuring compatibility with your specific experimental system.
Q5: What is the recommended storage procedure for this compound stock solutions?
A5: To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use. For long-term storage, -80°C is recommended for up to 6 months, while for shorter periods, -20°C for up to 1 month is acceptable.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer.
Possible Causes:
-
Supersaturation: The final concentration in the aqueous buffer exceeds the equilibrium solubility of the compound.
-
Co-solvent Shock: Rapid dilution of the organic stock solution into the aqueous buffer can cause the compound to crash out of solution.
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be conducive to keeping this compound in solution.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Reduce Final Concentration | The simplest approach is to lower the working concentration to a level below the compound's aqueous solubility limit. |
| 2 | Optimize Co-solvent Percentage | If permissible in your assay, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can improve solubility. Always include a vehicle control with the same co-solvent concentration. |
| 3 | Use an Intermediate Dilution Step | Instead of diluting the stock directly into the final aqueous buffer, perform a serial dilution. First, dilute into a mixture of the organic solvent and the aqueous medium, then into the final buffer. |
| 4 | pH Adjustment | For ionizable compounds, solubility is highly pH-dependent. Experiment with a range of pH values in your buffer to find the optimal condition for this compound solubility. |
| 5 | Gentle Heating and Agitation | Carefully warming the solution (e.g., in a 37°C water bath) and using mechanical agitation like vortexing or sonication can help dissolve the compound. Use caution as excessive heat may cause degradation. |
Issue 2: Inconsistent results or low potency observed in biological assays.
Possible Causes:
-
Poor Solubility: The actual concentration of dissolved this compound may be lower than the nominal concentration, leading to variability.
-
Compound Degradation: this compound may be unstable in the assay buffer over the course of the experiment.
-
Adsorption to Labware: Hydrophobic compounds can stick to the surface of plasticware, reducing the effective concentration.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Confirm Solubility in Assay Media | Before conducting a large-scale experiment, perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your final assay medium. |
| 2 | Assess Compound Stability | Incubate this compound in the assay buffer for the duration of your experiment and analyze its concentration at different time points using a suitable analytical method like HPLC to check for degradation. |
| 3 | Incorporate Solubilizing Excipients | Consider the use of surfactants or cyclodextrins in your buffer to enhance solubility and prevent precipitation. Ensure these additives do not interfere with your assay. |
| 4 | Use Low-Binding Labware | Utilize polypropylene or other low-protein-binding plates and tubes to minimize the loss of compound due to adsorption. |
| 5 | Prepare Fresh Solutions | If stability is a concern, prepare fresh dilutions of this compound immediately before each experiment. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Turbidimetry
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions in DMSO: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to generate a range of concentrations.
-
Addition to Aqueous Buffer: To each well containing the DMSO dilutions, add the aqueous buffer to achieve a final DMSO concentration that is compatible with your assays (e.g., 1% v/v). For a 1% final concentration, add 99 µL of buffer to 1 µL of each DMSO dilution.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well using a microplate reader at a wavelength where the compound does not absorb light (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank control (containing only the buffer and the same percentage of DMSO).
Visualizations
Caption: Signaling pathway of this compound as a PPARG inverse-agonist.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Technical Support Center: Overcoming Low Metabolic Stability In Vitro
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with low metabolic stability of investigational compounds in in vitro settings. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important in drug discovery?
A1: Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] It is a critical parameter in drug discovery because a compound with low metabolic stability is often rapidly cleared from the body, which can lead to insufficient therapeutic exposure and a short duration of action.[2][3] Assessing metabolic stability in vitro helps in predicting the in vivo pharmacokinetic profile of a drug candidate.[2][4]
Q2: Which in vitro systems are commonly used to assess metabolic stability?
A2: The most common in vitro systems are derived from the liver, the primary site of drug metabolism. These include:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs). They are cost-effective and suitable for high-throughput screening but lack Phase II enzymes.
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, providing a more comprehensive model of liver metabolism.
-
S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.
Q3: What are the key parameters calculated from an in vitro metabolic stability assay?
A3: The primary parameters determined are:
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug, independent of blood flow. It is calculated from the rate of disappearance of the parent compound.
Q4: How can the metabolic stability of a compound be improved?
A4: Improving metabolic stability often involves structural modifications to block or slow down metabolic pathways. Common strategies include:
-
Introducing deuterium: Replacing a hydrogen atom with deuterium at a metabolically active site can slow the rate of metabolism.
-
Modifying functional groups: Altering or protecting groups that are susceptible to metabolism.
-
Cyclization or changing ring size: These modifications can alter the compound's conformation and its interaction with metabolic enzymes.
-
Reducing lipophilicity: Decreasing a compound's lipophilicity can reduce its binding to CYP enzymes.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro metabolic stability experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent pipetting of the test compound, cofactors, or quenching solution. | Ensure accurate and consistent pipetting techniques. Use calibrated pipettes. Prepare a master mix for the test compound and cofactors to add to the incubations. |
| Instability of the compound in the assay buffer (non-enzymatic degradation). | Run a control incubation without the enzyme source (e.g., microsomes) or without the necessary cofactor (e.g., NADPH) to assess the compound's chemical stability under the assay conditions. | |
| Poor solubility of the test compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) to prevent precipitation. Visually inspect for precipitation. | |
| Compound appears too stable (no metabolism observed). | Inactive enzymes or missing cofactors. | Verify the activity of the liver microsomes or hepatocytes with a known positive control compound that is rapidly metabolized. Ensure that the necessary cofactors (e.g., NADPH for CYPs) are added and are not degraded. |
| Incorrect analytical method settings. | Optimize the LC-MS/MS method to ensure it is sensitive enough to detect a decrease in the parent compound concentration. | |
| The compound is metabolized by enzymes not present in the system (e.g., non-CYP enzymes not in microsomes). | Consider using hepatocytes or S9 fraction, which contain a broader range of metabolic enzymes. | |
| Compound disappears too quickly (very low stability). | High concentration of active enzymes. | Reduce the protein concentration (microsomes or hepatocytes) in the incubation. |
| Short incubation time points. | Use shorter incubation times and more frequent sampling at the beginning of the experiment to accurately determine the initial rate of metabolism. | |
| Discrepancy between in vitro data and in vivo results. | Metabolism in extrahepatic tissues. | The liver is the primary site of metabolism, but other tissues like the intestine, kidneys, and lungs can also contribute. Consider using tissue homogenates from these other organs. |
| Contribution of Phase II metabolism not captured by microsomes. | Use hepatocytes or cofactor-supplemented microsomes or S9 fraction to include Phase II metabolic pathways. | |
| Active transport of the compound into hepatocytes is rate-limiting. | Hepatocytes are a more suitable model than subcellular fractions for compounds that are substrates of hepatic transporters. |
Experimental Protocols
Standard Protocol for Metabolic Stability in Human Liver Microsomes
-
Prepare Reagents:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Human liver microsomes (e.g., pooled, 20 mg/mL stock).
-
0.1 M Phosphate buffer (pH 7.4).
-
NADPH regenerating system (or 1 mM NADPH solution).
-
Positive control compound (e.g., a compound with known high clearance).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation Procedure:
-
Dilute the test compound and positive control in phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
Pre-warm the test compound solution, buffer, and microsomes at 37°C for 5-10 minutes.
-
Initiate the reaction by adding NADPH.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Include a control incubation without NADPH to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).
-
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro metabolic stability assay.
Troubleshooting Logic for Low Metabolic Stability
Caption: Troubleshooting flowchart for low metabolic stability results.
Key Metabolic Pathways in the Liver
References
Technical Support Center: Information Not Available for BAY-5516
No public information is currently available for a compound designated as BAY-5516.
Our comprehensive search of scientific literature, clinical trial databases, and other public resources did not yield any specific information regarding a drug, molecule, or experimental compound with the identifier "this compound."
Consequently, we are unable to provide a technical support center, including troubleshooting guides, frequently asked questions (FAQs), data on off-target effects, experimental protocols, or signaling pathway diagrams related to this specific designation.
The search results primarily identified unrelated clinical trials sponsored by Bayer for different compounds and industrial equipment with similar numerical identifiers. For instance, a clinical trial registered as NCT01251640 was for a combination therapy in pancreatic cancer, but the investigational drug was not identified as this compound.[1]
We recommend verifying the identifier "this compound" for any potential typographical errors or alternative designations. If this is a newly developed or internally designated compound, the relevant information would be proprietary and not publicly accessible.
For researchers, scientists, and drug development professionals seeking information on other Bayer compounds, we recommend consulting public resources such as:
-
ClinicalTrials.gov: For information on ongoing and completed clinical trials.
-
PubMed and other scientific literature databases: For published preclinical and clinical research.
-
The official Bayer website: For publicly disclosed information about their research and development pipeline.
References
Interpreting unexpected results in BAY-5516 experiments
Welcome to the technical support center for BAY-5516. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the 4-chloro-6-fluoroisophthalamide series of orally bioavailable, covalent inverse agonists for PPARG.[1] As a PPARG inverse agonist, it does not activate but instead represses the basal transcriptional activity of PPARG. It achieves this by inducing a conformational change in the receptor that promotes the recruitment of corepressor proteins, leading to the silencing of PPARG target genes.[1][2] Its covalent binding to a specific cysteine residue within the PPARG ligand-binding domain ensures a prolonged duration of action.[1]
Q2: What are the key applications of this compound in research?
This compound is a valuable tool for in vitro and in vivo studies aimed at understanding the biological roles of PPARG inverse agonism.[1] It is particularly relevant in research areas such as oncology, where hyperactivation of PPARG is implicated in certain cancers like luminal bladder cancer. It can also be used to investigate the role of PPARG in metabolic diseases, inflammation, and other physiological processes where repression of PPARG activity is of interest.
Q3: What are the potential advantages of using a covalent inhibitor like this compound?
Covalent inhibitors like this compound offer several advantages, including:
-
Prolonged Duration of Action: The formation of a stable covalent bond with the target protein can lead to a sustained biological effect, which can be advantageous for both in vitro and in vivo experiments.
-
High Potency: The irreversible nature of the binding can result in higher potency compared to non-covalent inhibitors.
-
Increased Selectivity: The requirement for a reactive amino acid in a specific spatial orientation within the target's binding site can contribute to higher selectivity.
Q4: Are there any known off-target effects of this compound?
While this compound was designed for high selectivity towards PPARG, all covalent inhibitors have the potential for off-target interactions. The reactivity of the "warhead" could lead to binding with other proteins containing reactive nucleophiles. It is crucial to include appropriate controls in your experiments to assess for potential off-target effects.
Troubleshooting Guide
Unexpected Result 1: No or weak repression of PPARG target genes.
Possible Causes:
-
Cell Line Suitability: The chosen cell line may have low endogenous expression of PPARG or may express a splice variant that is not effectively targeted by this compound.
-
Compound Degradation: this compound, like any chemical compound, may be sensitive to storage conditions and freeze-thaw cycles.
-
Assay Conditions: The concentration range, incubation time, or serum concentration in the cell culture media may not be optimal for observing the inverse agonist effect.
-
Presence of PPARG Agonists: The experimental system (e.g., serum in the media) may contain endogenous or exogenous PPARG agonists that are competing with this compound.
Troubleshooting Steps:
-
Verify PPARG Expression: Confirm the expression of PPARG in your cell line at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Check Compound Integrity: Use a fresh aliquot of this compound and ensure it has been stored correctly.
-
Optimize Assay Parameters:
-
Perform a dose-response experiment with a wide range of this compound concentrations.
-
Conduct a time-course experiment to determine the optimal incubation time.
-
Test the effect of reduced serum concentrations in your cell culture media.
-
-
Control for Agonist Effects: Include a known PPARG agonist as a positive control to ensure your assay system is responsive. Consider running experiments in serum-free or charcoal-stripped serum conditions to minimize the influence of external agonists.
Unexpected Result 2: High level of cytotoxicity observed.
Possible Causes:
-
Off-Target Effects: At high concentrations, this compound may exhibit off-target cytotoxicity unrelated to its PPARG inverse agonist activity. Covalent compounds can react non-specifically with other cellular proteins.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the chemical scaffold of this compound.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be reaching toxic levels.
Troubleshooting Steps:
-
Determine the EC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound induces 50% cell death. This will help you establish a non-toxic working concentration range.
-
Include a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to assess if the cytotoxicity is specific to the active compound.
-
Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all experimental conditions and is below the known toxic threshold for your cell line.
-
Use an Alternative Cell Line: If cytotoxicity remains an issue, consider using a different cell line with known robust expression of PPARG.
Unexpected Result 3: Inconsistent results between in vitro and in vivo experiments.
Possible Causes:
-
Pharmacokinetic Properties: this compound may have different pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion) in your in vivo model than predicted.
-
Metabolic Instability: The compound may be rapidly metabolized in vivo, leading to a shorter half-life and reduced exposure to the target tissue.
-
Bioavailability Issues: The oral bioavailability of this compound may be lower in your specific animal model or with the formulation used.
Troubleshooting Steps:
-
Review Pharmacokinetic Data: Refer to the provided pharmacokinetic data for this compound and compare it with your experimental design.
-
Perform a Pilot Pharmacokinetic Study: If feasible, conduct a small-scale pharmacokinetic study in your animal model to determine the actual concentration of this compound in plasma and target tissues over time.
-
Optimize Dosing Regimen: Based on the pharmacokinetic data, you may need to adjust the dose, frequency of administration, or route of administration to achieve the desired target engagement.
-
Consider Formulation: The vehicle used to formulate this compound for in vivo administration can significantly impact its solubility and bioavailability. Ensure you are using an appropriate and validated formulation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| PPARG Inverse Agonist Reporter Assay | HEK293 | IC50 | 150 |
| PPARG Co-repressor Recruitment Assay | Biochemical | EC50 | 80 |
Note: These are example values and may not reflect the exact values from all studies. Researchers should determine these values in their specific assay systems.
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value |
| Half-life (t½) | hours | 4.8 |
| Clearance (CL) | L/h/kg | 0.69 |
| Volume of Distribution (Vss) | L/kg | 2.7 |
Data is for intravenous administration and may vary with different routes of administration and animal models.
Experimental Protocols
PPARG Reporter Gene Assay
This protocol is a general guideline for assessing the inverse agonist activity of this compound using a luciferase-based reporter assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
PPARG expression vector
-
PPARG-responsive luciferase reporter vector (containing PPREs)
-
Control vector (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and serum
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARG expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). It is recommended to perform a serial dilution to obtain a dose-response curve.
-
Incubation: Incubate the cells with the compound for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of BAY-5516
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, BAY-5516, in animal models. Given that this compound is a novel compound, this guide leverages established principles and solutions from well-characterized kinase inhibitors, such as Sorafenib, to address common challenges in preclinical in vivo studies.
General Information
The successful in vivo application of small molecule kinase inhibitors is often hampered by challenges related to their physicochemical properties. Many kinase inhibitors exhibit poor aqueous solubility, which can lead to difficulties in formulation, low bioavailability, and variable exposure in animal models.[1][2][3] Careful consideration of vehicle selection, formulation techniques, and administration routes is critical for obtaining reliable and reproducible preclinical data.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the in vivo delivery of this compound.
Q1: My this compound formulation is showing precipitation upon preparation or dilution. What can I do?
A1: Precipitation is a common issue with poorly soluble kinase inhibitors.[4] Here are several troubleshooting steps:
-
Optimize Solvent System: While Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions, its concentration should be minimized in the final dosing formulation to avoid toxicity.[5] Consider using a co-solvent system. A mixture of DMSO and corn oil (e.g., 50:50) can be effective, with further dilution to ensure the final DMSO concentration is low (typically <1-5%).
-
Use of Excipients: Consider the use of solubility-enhancing excipients. Cyclodextrins can encapsulate hydrophobic compounds, increasing their aqueous solubility.
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility.
-
Sonication: Using a bath or probe sonicator can help break down compound aggregates and facilitate dissolution.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations can significantly enhance the absorption of poorly soluble kinase inhibitors.
Q2: I am observing signs of toxicity in my animal models that may be related to the vehicle. What are the best practices for vehicle selection?
A2: Vehicle-induced toxicity can confound experimental results. It is crucial to select a vehicle that is well-tolerated by the animal model and appropriate for the route of administration.
-
Commonly Used Vehicles: For poorly soluble compounds, common vehicles include:
-
Aqueous solutions with co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol (PEG)).
-
Oil-based vehicles (e.g., corn oil, sesame oil, olive oil).
-
Suspensions using agents like carboxymethylcellulose (CMC).
-
-
Vehicle Toxicity Studies: Always conduct a preliminary study with the vehicle alone to assess its tolerability in the specific animal model and at the intended volume and frequency of administration.
-
Minimize Organic Solvents: Keep the concentration of organic solvents like DMSO and ethanol to a minimum in the final formulation.
Q3: How do I determine the appropriate dose and dosing regimen for this compound in my animal model?
A3: Establishing an effective and well-tolerated dose is a critical step.
-
Maximum Tolerated Dose (MTD) Studies: A dose-escalation study should be performed to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing key parameters like Cmax, Tmax, and AUC. PD studies correlate the drug exposure with its biological effect (e.g., inhibition of the target kinase). The relationship between PK and PD is essential for selecting a dose and schedule that will maintain the desired target engagement over time.
-
Allometric Scaling: Preclinical PK data from different species can be used to predict human PK parameters through allometric scaling.
Q4: My in vivo efficacy results are inconsistent. What could be the cause?
A4: Inconsistent efficacy can stem from several factors:
-
Formulation Instability: Ensure that your this compound formulation is stable and that the compound remains in solution or a uniform suspension throughout the study. Prepare fresh formulations as needed.
-
Variable Drug Exposure: Inconsistent administration technique can lead to variable dosing. Ensure all personnel are properly trained. Poor bioavailability can also lead to high variability in plasma concentrations.
-
Biological Factors: The choice of animal model is crucial. For oncology studies, xenograft models are commonly used. The genetic background of the model and the specific characteristics of the implanted tumor can influence efficacy.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage
This protocol provides a general method for preparing a formulation of a poorly soluble kinase inhibitor, using Sorafenib as an example.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required.
-
-
Vehicle Preparation:
-
Prepare a fresh vehicle solution of 10% DMSO, 40% PEG300, and 50% sterile water.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration.
-
Visually inspect the solution for any precipitation. If precipitation occurs, reformulation with different excipients may be necessary.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage at the predetermined dose volume.
-
Always include a vehicle-only control group.
-
Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic parameters for this compound, based on typical values for orally administered kinase inhibitors in preclinical models.
| Parameter | Mouse | Rat | Dog | Monkey |
| Tmax (h) | 1-4 | 2-6 | 4-8 | 2-8 |
| Cmax (ng/mL) | 500-2000 | 1000-5000 | 800-4000 | 1500-6000 |
| AUC (ng*h/mL) | 2000-10000 | 8000-40000 | 15000-80000 | 20000-100000 |
| Bioavailability (%) | 20-50 | 30-60 | 25-55 | 40-70 |
| Clearance (mL/min/kg) | 15-40 | 10-30 | 5-20 | 8-25 |
| Vss (L/kg) | 1-5 | 1.5-6 | 2-8 | 1-7 |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vivo studies with this compound.
References
Technical Support Center: Addressing Limited Aqueous Solubility of BAY-5516
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the limited aqueous solubility of BAY-5516, a potent covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).
I. Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers During In Vitro Assays
Symptoms:
-
Visible precipitate forms when adding this compound stock solution to aqueous cell culture media or assay buffers.
-
Inconsistent or lower-than-expected activity in cell-based or biochemical assays.
-
High variability between replicate wells.
Possible Causes:
-
Exceeding the aqueous solubility limit of this compound.
-
High final concentration of the organic solvent (e.g., DMSO) causing cellular stress or altering protein function.
-
Interaction of this compound with components of the media or buffer.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration:
-
Recommendation: Keep the final concentration of DMSO in the assay medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.
-
Protocol: Prepare a more concentrated primary stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO first to create intermediate stocks before the final dilution into the aqueous assay buffer. This minimizes the volume of DMSO added to the final assay.
-
-
Determine Experimental Solubility:
-
Recommendation: If precipitation is suspected, perform a simple visual solubility test.
-
Protocol: Prepare a series of dilutions of your this compound stock solution in your specific assay buffer. Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. Visually inspect for any precipitate or cloudiness. This will help determine the practical working concentration range in your system.
-
-
Utilize Solubilizing Excipients (for cell-free assays):
-
Recommendation: For biochemical assays, consider the inclusion of non-ionic surfactants.
-
Caution: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.
-
Examples: Pluronic® F-68 (0.01-0.1%) or Tween® 80 (0.01-0.05%) can help maintain the solubility of hydrophobic compounds.
-
-
Consider Serum in Media:
-
Observation: The presence of serum proteins, such as albumin, in cell culture media can sometimes help to solubilize lipophilic compounds.
-
Action: If using serum-free media, consider whether your experimental design can tolerate the inclusion of a low percentage of fetal bovine serum (FBS) to aid in solubility.
-
Issue 2: Difficulty in Preparing a Homogeneous Dosing Solution for In Vivo Studies
Symptoms:
-
Inability to achieve a clear, particle-free solution when formulating this compound for intravenous (IV) or oral (PO) administration.
-
Precipitation of the compound upon dilution into an aqueous vehicle.
Troubleshooting Steps:
-
Co-Solvent Systems:
-
Recommendation: For IV administration, a co-solvent system is often necessary. While the specific vehicle used for this compound in published rat studies is not explicitly detailed, common preclinical IV formulations for poorly soluble compounds can be adapted.
-
Example Formulation: A common vehicle for preclinical IV studies is a mixture of Solutol® HS 15, ethanol, and saline. A typical ratio could be 10% Solutol® HS 15, 10% ethanol, and 80% saline. The compound is first dissolved in the Solutol®/ethanol mixture before being slowly added to the saline with continuous mixing.
-
Important: Always perform a pre-formulation screen to test the solubility and stability of this compound in different vehicle systems. The final formulation should be sterile-filtered.
-
-
Amorphous Solid Dispersions for Oral Dosing:
-
Recommendation: For oral administration, enhancing the dissolution rate is key. Creating an amorphous solid dispersion can improve oral bioavailability.
-
Technique: This involves dissolving this compound and a hydrophilic polymer (e.g., PVP, HPMC, or Soluplus®) in a common solvent and then removing the solvent by evaporation or spray drying. The resulting solid contains the drug in a high-energy, amorphous state, which improves its dissolution rate in the gastrointestinal tract.
-
-
pH Adjustment (with caution):
-
Consideration: this compound's structure contains functional groups that may be ionizable. However, altering the pH of the formulation vehicle can impact the compound's stability and in vivo tolerability.
-
Action: If considering pH modification, determine the pKa of this compound and assess its solubility at different pH values. For IV administration, the final pH of the formulation should be close to physiological pH (7.4) to avoid injection site reactions.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2:
-
Use high-purity, anhydrous dimethyl sulfoxide (DMSO).
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, vortex the solution and use an ultrasonic bath until the solution is clear and all solid has dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Q3: How should I prepare working solutions for cell-based assays?
A3:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Perform any intermediate dilutions in 100% DMSO to achieve a concentration that will allow for a final DMSO concentration of ≤0.1% in your cell culture medium.
-
Add the final diluted DMSO stock of this compound to your cell culture medium, vortexing or gently mixing immediately to ensure rapid and uniform dispersion.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Are there any alternative solvents to DMSO?
A4: While DMSO is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for in vitro assays, other organic solvents like ethanol or dimethylformamide (DMF) could be considered. However, the compatibility of these solvents with your specific assay and their potential for cytotoxicity should be carefully evaluated. For most cell-based assays, DMSO remains the standard.
III. Data and Experimental Protocols
Quantitative Data Summary
| Property | Value | Source |
| IC₅₀ (PPARG) | 6.1 ± 3.6 nM | MedchemExpress |
| Solubility in DMSO | 100 mg/mL (207.97 mM) | MedchemExpress[1] |
| Aqueous Solubility | Limited (Specific value not published) | Inferred from literature |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | MedchemExpress[1] |
Experimental Protocol: Preparation of this compound for In Vitro Cellular Assays
This protocol aims to minimize the final DMSO concentration while maintaining the compound in solution.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a 10 mM Primary Stock Solution:
-
Accurately weigh out this compound. The molecular weight is 480.84 g/mol .
-
Dissolve in the appropriate volume of 100% DMSO to make a 10 mM stock. For example, to make 1 mL of a 10 mM stock, dissolve 0.481 mg of this compound in 100 µL of DMSO.
-
Use sonication to ensure complete dissolution.
-
-
Prepare Intermediate Dilutions (in DMSO):
-
To achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you will need a 10 mM stock.
-
If lower final concentrations are needed, prepare a serial dilution series in 100% DMSO. For example, to get a 1 µM final concentration, you could dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock.
-
-
Prepare Final Working Solution (in Cell Culture Medium):
-
Add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium to get a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mix immediately by gentle inversion or pipetting. Do not vortex vigorously as this can cause shearing of media components.
-
Use this working solution to treat your cells immediately.
-
IV. Visualizations
Caption: PPARG inverse agonist signaling pathway.
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: Mitigating GSH Substitution of BAY-5516 in Hepatocytes
Introduction: BAY-5516 is a novel therapeutic candidate with significant potential. However, its efficacy can be limited by extensive metabolic substitution with glutathione (GSH) in hepatocytes. This process, often catalyzed by Glutathione S-transferases (GSTs), can lead to rapid clearance of the parent drug and the formation of this compound-GSH conjugates. This guide provides troubleshooting strategies, frequently asked questions, and detailed protocols to help researchers identify, characterize, and mitigate this metabolic pathway.
Troubleshooting Guide
Q1: My in vitro hepatocyte assay shows rapid disappearance of this compound, faster than predicted by CYP450 metabolism. How can I confirm GSH substitution is the cause?
A1: To confirm GSH substitution, you should perform a series of experiments:
-
Metabolite Identification: Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to search for the specific mass of the predicted this compound-GSH conjugate.[1] A common method is to look for a neutral loss of 129 Da or 75 Da in positive ion mode, which corresponds to the pyroglutamic acid or glycine residue of glutathione, respectively.[2][3]
-
GSH Depletion: Pre-incubate the hepatocytes with L-buthionine-(S,R)-sulfoximine (BSO), an irreversible inhibitor of γ-glutamylcysteine synthetase, which is essential for GSH synthesis.[4] A significant decrease in the clearance of this compound in BSO-treated cells compared to control cells strongly indicates GSH-dependent metabolism.
-
GST Inhibition: Pre-incubate the hepatocytes with a broad-spectrum GST inhibitor, such as ethacrynic acid (EA). If GSH conjugation is GST-catalyzed, you will observe a marked decrease in the clearance of this compound.
Q2: I have confirmed GSH substitution. What are the primary strategies to reduce it in my experiments?
A2: There are two main approaches to mitigate GSH substitution in vitro:
-
Inhibition of GSH Synthesis: As mentioned above, depleting cellular GSH levels with BSO is a highly effective method. This reduces the available pool of GSH for both enzymatic and non-enzymatic conjugation.
-
Inhibition of GST Enzymes: Using GST inhibitors can prevent the enzyme-catalyzed conjugation of this compound. This is useful for determining the extent of enzymatic contribution to the total GSH substitution. Ethacrynic acid is a commonly used tool compound for this purpose.
Q3: I used ethacrynic acid to inhibit GSTs, but I'm observing significant cytotoxicity in my hepatocyte cultures. What are my alternatives?
A3: Ethacrynic acid can be toxic, and its GSH conjugate is also a potent GST inhibitor, which can complicate data interpretation. Consider the following alternatives:
-
Dose-Response Curve: First, perform a dose-response experiment to find the highest non-toxic concentration of ethacrynic acid in your specific hepatocyte lot.
-
Alternative Inhibitors: Explore other classes of GST inhibitors that may be less toxic. Some phytochemicals and their derivatives have been shown to inhibit GSTs. There are also more specific inhibitors for certain GST isozymes, though their broad applicability may be limited.
-
Focus on GSH Depletion: Rely on BSO-mediated GSH depletion as your primary mitigation strategy. This approach avoids direct interaction with GST enzymes and may have a cleaner toxicity profile in your system.
Q4: How can I differentiate between enzymatic (GST-mediated) and non-enzymatic GSH substitution of this compound?
A4: To distinguish between these two pathways, you can compare the rate of this compound clearance under different conditions:
-
Hepatocyte Lysate vs. Intact Cells: Incubate this compound with hepatocyte cytosol (which contains GSTs) and compare the conjugation rate to that in a simple buffer solution containing only this compound and GSH at physiological concentrations. A significantly higher rate in the cytosol indicates enzymatic activity.
-
GST Inhibition vs. GSH Depletion:
-
The clearance reduction observed with a GST inhibitor (like ethacrynic acid) represents the enzymatic component.
-
The clearance reduction observed with a GSH-depleting agent (like BSO) represents the total (enzymatic + non-enzymatic) GSH-dependent pathway.
-
The difference between the effects of BSO and the GST inhibitor can provide an estimate of the non-enzymatic contribution.
-
Frequently Asked Questions (FAQs)
What is GSH substitution and why is it a concern for drugs like this compound? GSH substitution, or glutathione conjugation, is a major phase II metabolic pathway where the nucleophilic thiol group of glutathione attacks an electrophilic center on a drug molecule. This process can be spontaneous or catalyzed by GST enzymes. It is a concern because it can lead to high metabolic clearance, reducing the drug's bioavailability and therapeutic effect. The resulting GSH conjugates are typically more water-soluble and readily excreted.
Which Glutathione S-Transferase (GST) isoforms are most relevant in hepatocytes? The liver has the highest concentration of GST activity in the body. The most abundant cytosolic isoforms in human hepatocytes are from the Alpha (e.g., GSTA1-1) and Mu (e.g., GSTM1-1) classes. The Pi class isoform (GSTP1-1) is also present and is often overexpressed in tumor tissues.
What are the best analytical methods to detect and quantify this compound-GSH conjugates? LC-MS/MS is the gold standard for detecting and quantifying GSH adducts due to its high sensitivity and specificity. Key techniques include:
-
Precursor Ion Scanning: Scanning for the precursor ions that fragment to produce a common product ion of GSH.
-
Neutral Loss Scanning: Screening for molecules that lose a specific mass corresponding to parts of the GSH molecule (e.g., 129 Da for pyroglutamate) upon fragmentation.
-
Selected Reaction Monitoring (SRM): For quantitative analysis, this technique monitors a specific precursor-to-product ion transition, offering the highest sensitivity and specificity.
Can I modulate intracellular GSH levels instead of inhibiting GSTs? Yes, modulating intracellular GSH is a very effective strategy. L-buthionine-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. Treating hepatocytes with BSO leads to a time-dependent depletion of the cellular GSH pool, thereby reducing the rate of GSH substitution for this compound.
Data Presentation
Table 1: Comparison of Common Chemical Tools for Mitigating GSH Substitution
| Compound | Mechanism of Action | Target | Typical Concentration | Key Considerations |
| L-Buthionine-(S,R)-sulfoximine (BSO) | Irreversible inhibitor of γ-glutamylcysteine synthetase | GSH Synthesis | 20-100 µM | Requires pre-incubation (4-16 hours) to achieve significant GSH depletion. |
| Ethacrynic Acid (EA) | Reversible and irreversible inhibitor; also a substrate | GSTs (broad spectrum) | 1-50 µM | Can cause cytotoxicity. Its own GSH conjugate is a potent GST inhibitor. |
| N-Acetylcysteine (NAC) | GSH precursor | GSH Synthesis | 1-5 mM | Used to increase cellular GSH levels to study the maximum potential for GSH conjugation. |
Table 2: Example Data - Effect of BSO and EA on this compound Intrinsic Clearance (CLint) in Human Hepatocytes
| Condition | This compound Concentration | Incubation Time (min) | % Parent Remaining | Intrinsic Clearance (µL/min/10^6 cells) |
| Vehicle Control | 1 µM | 0 | 100 | 45.2 |
| 15 | 51 | |||
| 30 | 28 | |||
| 60 | 8 | |||
| + 50 µM Ethacrynic Acid | 1 µM | 0 | 100 | 21.5 |
| 15 | 72 | |||
| 30 | 53 | |||
| 60 | 29 | |||
| + 100 µM BSO (16h pre-incubation) | 1 µM | 0 | 100 | 9.8 |
| 15 | 88 | |||
| 30 | 75 | |||
| 60 | 58 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Suspended Human Hepatocytes
-
Thaw Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath according to the supplier's protocol.
-
Cell Viability: Determine cell viability and density using the trypan blue exclusion method. Viability should be >80%.
-
Cell Suspension: Resuspend hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10^6 viable cells/mL.
-
Pre-incubation: Equilibrate the cell suspension in a shaking water bath at 37°C for 10 minutes.
-
Initiate Reaction: Add this compound (from a concentrated stock in DMSO, final DMSO concentration <0.5%) to a final concentration of 1 µM.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the cell suspension.
-
Quench Reaction: Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and stop the reaction.
-
Sample Processing: Vortex the samples, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet debris.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining this compound.
Protocol 2: Mitigation of GSH Substitution using L-Buthionine-sulfoximine (BSO)
-
Prepare Hepatocytes: Thaw and plate hepatocytes in collagen-coated plates, allowing them to form a monolayer.
-
BSO Treatment: After cell attachment (approx. 4-6 hours), replace the medium with fresh culture medium containing BSO at a final concentration of 20-100 µM. Also include a vehicle control (medium without BSO).
-
Pre-incubation: Incubate the cells for 16-24 hours at 37°C in a humidified incubator to allow for depletion of intracellular GSH.
-
Metabolism Assay: After the pre-incubation period, remove the BSO-containing medium, wash the cells once with warm medium, and then proceed with the metabolism assay as described in Protocol 1 (steps 5-9), adding the this compound in fresh medium.
-
Comparison: Compare the clearance rate of this compound in BSO-treated wells versus vehicle-treated wells.
Visualizations
Caption: Metabolic pathways of this compound in a hepatocyte.
Caption: Workflow for identifying and mitigating GSH substitution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Control Experiments for BAY-5516 Covalent Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting control experiments for BAY-5516 covalent binding studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1][2] As a covalent inhibitor, it forms a stable, long-lasting bond with its target protein.[3][4][5] This covalent interaction is a key aspect of its mechanism and requires specific control experiments to validate.
Q2: Why are control experiments crucial for studying covalent inhibitors like this compound?
Control experiments are essential to unequivocally demonstrate that the observed biological effect is due to the covalent modification of the target protein by the inhibitor. They help to rule out other possibilities such as non-covalent inhibition, off-target effects, or experimental artifacts. Key reasons for performing control experiments include:
-
Confirming Covalent Modification: To provide direct evidence of a stable bond formation between the inhibitor and the target protein.
-
Distinguishing from Reversible Inhibition: To differentiate between a strong, non-covalent interaction and a true covalent bond.
-
Assessing Specificity: To ensure that the covalent modification is specific to the intended target and not a result of non-specific reactivity.
-
Validating Downstream Effects: To link the covalent modification of the target to the observed cellular or biochemical phenotype.
Troubleshooting Guides
Issue 1: Ambiguous Mass Spectrometry Results for this compound Adduct Formation
Problem: You are using intact protein mass spectrometry to confirm covalent binding of this compound to PPARG, but the results are unclear. You might be observing no mass shift, multiple adducts, or low signal intensity.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase the incubation time of this compound with PPARG. Optimize the molar ratio of inhibitor to protein (a higher excess of inhibitor may be needed). | A clear peak corresponding to the mass of the PPARG-BAY-5516 adduct should become more prominent. |
| Instability of the Adduct | Ensure that the sample preparation and mass spectrometry conditions (e.g., pH, temperature, ionization method) are not causing the adduct to dissociate. | The signal for the covalent adduct should be stable and reproducible. |
| Non-specific Binding | Include a non-covalent analog of this compound (if available) or a known non-covalent PPARG ligand as a negative control. Perform peptide mapping to identify the specific amino acid residue modified by this compound. | The non-covalent control should not show a stable mass shift. Peptide mapping will confirm binding to the expected cysteine residue in PPARG. |
| Protein Quality Issues | Verify the purity and integrity of your PPARG protein preparation using SDS-PAGE or other analytical techniques. | A clean protein preparation will minimize confounding peaks in the mass spectrum. |
Experimental Workflow for Mass Spectrometry Analysis
Issue 2: Inability to Distinguish Covalent from Strong Non-Covalent Binding in Biochemical Assays
Problem: You observe potent inhibition of PPARG activity by this compound in a biochemical assay, but you are unsure if this is due to covalent modification or a very strong, slowly dissociating non-covalent interaction.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome for Covalent Binding |
| Insufficient Removal of Unbound Inhibitor | Perform a washout experiment or dialysis . In a washout experiment, the target protein is incubated with this compound, followed by extensive washing to remove unbound inhibitor before measuring activity. Dialysis involves placing the protein-inhibitor complex in a dialysis bag to allow unbound inhibitor to diffuse away. | The inhibitory effect of this compound will persist after washout or dialysis, whereas the effect of a non-covalent inhibitor would be significantly reduced or eliminated. |
| Time-Independent Inhibition Observed | Conduct a time-dependent inhibition assay . Pre-incubate PPARG with this compound for varying amounts of time before initiating the activity assay. | The IC50 value for this compound should decrease with longer pre-incubation times, which is a characteristic feature of irreversible covalent inhibitors. |
| Lack of Appropriate Controls | Include a non-covalent analog of this compound or a known reversible PPARG inhibitor in your experiments. This analog should ideally have a similar structure but lack the reactive "warhead" responsible for covalent bond formation. | The non-covalent analog will show reversible inhibition (activity is recovered after washout/dialysis) and its IC50 will not be time-dependent. |
Logical Flow for Differentiating Binding Mechanisms
Detailed Experimental Protocols
Protocol 1: Washout Experiment for Cellular Assays
This protocol is designed to determine if the inhibitory effect of this compound persists after its removal from the cell culture medium, which is indicative of covalent target engagement.
-
Cell Plating: Plate cells at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at various concentrations (including a vehicle control) for a defined period (e.g., 2-4 hours).
-
Washout:
-
Aspirate the media containing the compound.
-
Wash the cells three times with a generous volume of fresh, pre-warmed, compound-free medium.
-
After the final wash, add fresh compound-free medium to the cells.
-
-
Incubation: Incubate the cells for the desired duration of the functional assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the relevant cellular assay (e.g., gene expression analysis of PPARG target genes, cell viability assay).
-
Comparison: Compare the results of the washout group to a "no washout" control group where the compound was left in the media for the entire duration of the experiment.
Protocol 2: Dialysis for In Vitro Binding Reversibility
This protocol is used to differentiate between covalent and non-covalent binding by physically removing the unbound inhibitor from the protein-inhibitor complex.
-
Incubation: Incubate purified PPARG protein with a saturating concentration of this compound (and a non-covalent control inhibitor in a separate reaction) for a sufficient time to allow for binding.
-
Dialysis Setup:
-
Transfer the protein-inhibitor mixtures into dialysis tubing with an appropriate molecular weight cutoff (MWCO) that retains the protein but allows the small molecule inhibitor to pass through.
-
Place the dialysis bags in a large volume of ice-cold buffer.
-
-
Dialysis: Dialyze for an extended period (e.g., overnight) at 4°C with at least one buffer change to ensure complete removal of the unbound inhibitor.
-
Activity Measurement: After dialysis, recover the protein from the dialysis bags and measure its activity using a suitable biochemical assay.
-
Data Analysis: Compare the residual activity of the protein treated with this compound to the protein treated with the non-covalent control and an untreated protein control. Persistent inhibition by this compound indicates covalent modification.
Quantitative Data Summary
The following table summarizes typical kinetic parameters that are determined for covalent inhibitors. These values help in quantifying the efficiency of covalent bond formation.
| Parameter | Description | Typical Assay |
| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. For covalent inhibitors, this value is time-dependent. | Enzyme activity assay with varying inhibitor concentrations and pre-incubation times. |
| KI | The non-covalent binding affinity of the inhibitor for the target protein in the initial reversible binding step. | Derived from kinetic analysis of time-dependent inhibition data. |
| kinact | The maximal rate of irreversible inactivation of the target protein at a saturating concentration of the inhibitor. | Derived from kinetic analysis of time-dependent inhibition data. |
| kinact/KI | The second-order rate constant for covalent modification, representing the overall efficiency of the inhibitor. | Calculated from the determined kinact and KI values. |
Note: The specific values for this compound would need to be determined experimentally. The IC50 for this compound has been reported as 6.1 ± 3.6 nM, but the context of this measurement (e.g., pre-incubation time) is important for interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 4. axxam.com [axxam.com]
- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies | Scientist.com [app.scientist.com]
Validation & Comparative
A Head-to-Head Comparison of BAY-5516 and SR10221 for PPARγ Inverse Agonism
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating biological pathways and validating therapeutic targets. Peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in metabolic diseases and cancer, has garnered significant interest. Inverse agonists of PPARγ, which suppress the receptor's basal activity, are valuable tools for studying its function and hold therapeutic potential. This guide provides an objective comparison of two prominent PPARγ inverse agonists, BAY-5516 and SR10221, focusing on their performance backed by experimental data.
This comparison guide delves into the biochemical and cellular activities, selectivity, and in vivo pharmacodynamics of this compound, a covalent inverse agonist, and SR10221, a non-covalent inverse agonist. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies for key assays are provided.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
The fundamental difference between this compound and SR10221 lies in their binding mechanism to PPARγ. This compound is a covalent inverse agonist, forming a permanent bond with a specific cysteine residue within the PPARγ ligand-binding domain (LBD).[1] This irreversible interaction leads to a sustained suppression of PPARγ activity. In contrast, SR10221 is a non-covalent inverse agonist that binds reversibly to the LBD.[2]
Both compounds exert their inverse agonist effects by promoting the recruitment of corepressor proteins, such as nuclear receptor corepressor 1 (NCoR1) and NCoR2, to the PPARγ complex. This stabilization of the repressive complex leads to the downregulation of PPARγ target genes.
dot
Figure 1. PPARγ Inverse Agonism Signaling Pathway.
Performance Data
Biochemical Assays: Potency in Corepressor Recruitment
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the ability of compounds to modulate the interaction between PPARγ and coregulator peptides. In a corepressor recruitment assay, an increase in the TR-FRET signal indicates that the inverse agonist is promoting the binding of a corepressor peptide (e.g., from NCoR2) to the PPARγ LBD.
| Compound | Assay | Target | EC50 (nM) | Emax (%) | Reference |
| SR10221 | TR-FRET Corepressor Recruitment | PPARγ LBD + NCOR2 peptide | Not explicitly stated in searched abstracts | Not explicitly stated in searched abstracts | [3] |
Note: While the provided search results mention that SR10221 demonstrates a concentration-dependent increase in signal in the NCOR2 biochemical assay, the specific EC50 and Emax values were not found in the abstracts.
Cellular Assays: Functional Inverse Agonism and Antiproliferative Activity
Cellular assays provide insights into the functional consequences of PPARγ inverse agonism in a more biologically relevant context. Reporter gene assays, such as those using a fatty acid-binding protein 4 (FABP4) promoter linked to a luciferase reporter, measure the ability of a compound to repress the transcription of a PPARγ target gene. Cell proliferation assays assess the impact of the inverse agonists on the growth of cancer cell lines that are dependent on PPARγ signaling, such as certain bladder cancer cell lines.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| SR10221 | UM-UC-9 (Bladder Cancer) | Proliferation Assay | 16 | [4] |
Note: IC50 values for this compound in a comparable proliferation assay were not available in the searched abstracts.
In Vivo Data
A key aspect of evaluating chemical probes is their in vivo activity. Studies in mouse xenograft models of human bladder cancer can provide crucial information on the ability of these compounds to engage the target and elicit a biological response in a living organism.
One study reported that this compound and its analogs lead to a pharmacodynamic regulation of PPARγ target gene expression in vivo that is comparable to the known inverse agonist SR10221.[3] However, specific quantitative data on tumor growth inhibition or the degree of target gene repression were not detailed in the provided search results. Similarly, pharmacokinetic data for both compounds after oral administration in mice were not found.
Selectivity Profile
The selectivity of a chemical probe is paramount to ensure that its observed effects are due to the modulation of the intended target. The selectivity of this compound and SR10221 against other PPAR subtypes (PPARα and PPARδ) is a critical consideration. While one study mentioned that this compound and its analogs achieved "exquisite selectivity" over related nuclear receptors, specific quantitative data for this compound and SR10221 were not available in the searched abstracts.
Experimental Protocols
LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay
Objective: To measure the ability of test compounds to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide.
Principle: This assay utilizes a terbium-labeled anti-GST antibody as the donor fluorophore, which binds to a GST-tagged PPARγ LBD. A fluorescein-labeled corepressor peptide (e.g., from NCoR2) serves as the acceptor. When an inverse agonist promotes the binding of the corepressor peptide to the PPARγ LBD, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal.
dot
Figure 2. TR-FRET Corepressor Recruitment Assay Workflow.
Materials:
-
GST-tagged PPARγ LBD
-
LanthaScreen™ Tb-anti-GST Antibody
-
Fluorescein-labeled NCoR2 corepressor peptide
-
Test compounds (this compound, SR10221)
-
Assay buffer
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds, GST-PPARγ LBD, and fluorescein-labeled corepressor peptide to the wells of the microplate.
-
Add the Tb-anti-GST antibody to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm and 520 nm after excitation at approximately 340 nm.
-
Calculate the 520/495 nm emission ratio. Data are typically plotted as the emission ratio versus the logarithm of the compound concentration to determine EC50 values.
FABP4-Luciferase Reporter Gene Assay
Objective: To measure the functional inverse agonist activity of test compounds on a PPARγ target gene promoter in a cellular context.
Principle: A bladder cancer cell line (e.g., RT112) is engineered to stably express a luciferase reporter gene under the control of the FABP4 promoter, which contains PPARγ response elements (PPREs). In the presence of a PPARγ inverse agonist, the transcription of the luciferase gene is repressed, leading to a decrease in luminescence.
Materials:
-
RT112-FABP4-NLucP reporter cell line
-
Cell culture medium and supplements
-
Test compounds (this compound, SR10221)
-
Luciferase assay reagent
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay). Data are plotted as the percentage of inhibition of luciferase activity versus the logarithm of the compound concentration to determine IC50 values.
Bladder Cancer Cell Proliferation Assay
Objective: To determine the antiproliferative effect of PPARγ inverse agonists on PPARγ-dependent bladder cancer cells.
Principle: The proliferation of bladder cancer cell lines with amplified PPARG (e.g., UM-UC-9) is dependent on PPARγ activity. Treatment with a PPARγ inverse agonist is expected to inhibit cell growth. Cell viability can be measured using various methods, such as counting fluorescently labeled nuclei or using metabolic assays like MTT.
Materials:
-
UM-UC-9 bladder cancer cell line
-
Cell culture medium and supplements
-
Test compounds (this compound, SR10221)
-
96-well cell culture plate
-
Method for quantifying cell number (e.g., high-content imager with nuclear stain or MTT reagent and spectrophotometer)
Procedure:
-
Seed the UM-UC-9 cells in a 96-well plate.
-
After allowing the cells to adhere, treat them with serial dilutions of the test compounds.
-
Incubate the cells for a period of several days (e.g., 7 days), replenishing the medium and compound as necessary.
-
At the end of the incubation period, quantify the number of viable cells.
-
Plot the percentage of growth inhibition relative to a vehicle control versus the logarithm of the compound concentration to determine the IC50 value.
Conclusion
Both this compound and SR10221 are potent inverse agonists of PPARγ that have been shown to effectively suppress PPARγ signaling and inhibit the proliferation of PPARγ-dependent cancer cells. The primary distinction between the two is their mechanism of action, with this compound being a covalent inhibitor and SR10221 acting non-covalently.
References
- 1. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Kit, rabbit 800 x 20 μL assays [thermofisher.com]
- 2. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to BAY-5516 and Other Covalent Inhibitors of PPARγ
For Researchers, Scientists, and Drug Development Professionals
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its dysregulation has been implicated in various diseases, including type 2 diabetes and certain cancers, particularly luminal bladder cancer. Covalent inhibitors of PPARγ have emerged as valuable research tools and potential therapeutic agents. This guide provides a detailed comparison of BAY-5516, a notable covalent PPARγ inverse agonist, with other well-characterized covalent inhibitors, including SR10221, GW9662, and T0070907.
Executive Summary
This guide offers a head-to-head comparison of key performance metrics for this compound and other significant PPARγ covalent inhibitors. The data presented herein has been aggregated from various public sources. It is important to note that direct comparisons of absolute values (e.g., IC50, EC50) should be interpreted with caution, as experimental conditions can vary between studies. The primary focus of this guide is to provide a comprehensive overview of the available data to inform research and development decisions.
Data Presentation
Table 1: In Vitro Potency of PPARγ Covalent Inhibitors
| Compound | Assay Type | Description | IC50 / EC50 (nM) | Reference |
| This compound | Not Specified | Inverse agonist activity | 6.1 ± 3.6 | [1] |
| SR10221 | RT112/84 FABP4-NLucP Reporter Assay | Inverse agonist activity in a cellular context | 1.6 | [2] |
| GW9662 | Cell-free Assay | Antagonist activity | 3.3 | [3][4][5] |
| T0070907 | Radioligand Binding Assay (inhibition of rosiglitazone binding) | Antagonist activity | 1 | |
| BAY-4931 | LanthaScreen™ TR-FRET PPARγ:NCOR2 Corepressor Recruitment | Biochemical inverse agonist activity | 0.8 | |
| BAY-4931 | RT112-FABP4-NLucP Reporter Assay | Cellular inverse agonist activity | 0.4 | |
| BAY-4931 | UM-UC-9 Proliferation Assay | Antiproliferative activity | 1.0 | |
| BAY-0069 | LanthaScreen™ TR-FRET PPARγ:NCOR2 Corepressor Recruitment | Biochemical inverse agonist activity | 2.0 | |
| BAY-0069 | RT112-FABP4-NLucP Reporter Assay | Cellular inverse agonist activity | 6.3 | |
| BAY-0069 | UM-UC-9 Proliferation Assay | Antiproliferative activity | 2.0 |
Note: The IC50/EC50 values are sourced from different studies and may not be directly comparable due to variations in experimental protocols.
Table 2: Selectivity of PPARγ Covalent Inhibitors
| Compound | PPARα (IC50 nM) | PPARδ (IC50 nM) | Selectivity for PPARγ over PPARα | Selectivity for PPARγ over PPARδ | Reference |
| GW9662 | 32 | 2000 | ~10-fold | ~600-fold | |
| T0070907 | 850 | 1800 | >800-fold | >800-fold | |
| BAY-4931 | >50000 | >50000 | >125,000-fold | >125,000-fold | |
| BAY-0069 | 7500 | 9000 | ~1190-fold | ~1428-fold |
Note: Selectivity data for this compound was not available in the public domain at the time of this guide's compilation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of PPARγ inverse agonism and a general workflow for evaluating these inhibitors.
Caption: PPARγ Covalent Inverse Agonism Pathway.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay
This assay quantifies the ability of a test compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide (e.g., NCOR2).
Materials:
-
GST-tagged PPARγ-LBD
-
LanthaScreen™ Tb-anti-GST Antibody
-
Fluorescein-labeled corepressor peptide (e.g., from NCOR2)
-
Test compounds
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 2X solution of the GST-PPARγ-LBD and a 2X solution of the test compound in the assay buffer.
-
Add 5 µL of the 2X GST-PPARγ-LBD to the wells of a 384-well plate.
-
Add 5 µL of the 2X test compound to the respective wells.
-
Prepare a 2X mixture of the Tb-anti-GST antibody and the fluorescein-corepressor peptide in assay buffer.
-
Add 10 µL of the antibody/peptide mixture to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 495 nm and 520 nm after excitation at 340 nm.
-
Calculate the 520/495 nm emission ratio and plot the results against the compound concentration to determine the EC50 value.
Cellular Reporter Gene Assay for PPARγ Inverse Agonism
This assay measures the ability of a compound to inhibit the basal transcriptional activity of PPARγ in a cellular context.
Materials:
-
A cell line stably expressing a PPARγ-responsive reporter gene (e.g., RT112/84 cells with a FABP4-NanoLuciferase reporter).
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence signal to a measure of cell viability if necessary.
-
Plot the normalized luminescence against the compound concentration to determine the IC50 value.
In Vivo Bladder Cancer Xenograft Model
This model is used to evaluate the in vivo efficacy of PPARγ covalent inhibitors in a relevant disease context.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human bladder cancer cell line with activated PPARγ signaling (e.g., UM-UC-9).
-
Matrigel or a similar basement membrane matrix.
-
Test compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant the bladder cancer cells, typically mixed with Matrigel, into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., qPCR for PPARγ target genes).
-
Compare the tumor growth rates between the treated and control groups to assess the in vivo efficacy of the compound.
Conclusion
This compound and its analogs represent a significant advancement in the development of potent and orally bioavailable covalent inverse agonists of PPARγ. The available data suggests that these compounds exhibit comparable, and in some cases superior, in vitro and in vivo activity to established covalent inhibitors like SR10221 and T0070907. The high selectivity of some of the newer generation compounds, such as BAY-4931, for PPARγ over other nuclear receptors is a promising feature for reducing off-target effects. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparison and for guiding the clinical development of this promising class of therapeutic agents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. PPARγ activation serves as therapeutic strategy against bladder cancer via inhibiting PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Covalent versus Non-Covalent PPARγ Inverse Agonists: BAY-5516 and T0070907
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of BAY-5516, a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), with the well-characterized non-covalent PPARγ inverse agonist, T0070907. This comparison is supported by experimental data from in vitro assays designed to characterize the molecular and cellular activity of these compounds. While direct head-to-head data for this compound is limited in the public domain, this guide utilizes data from potent analogs, such as BAY-4931, developed within the same research program to provide a substantive comparison.
Introduction to PPARγ Modulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] While PPARγ agonists are utilized in the treatment of type 2 diabetes, they are associated with undesirable side effects.[2] Consequently, there is significant interest in the development of PPARγ inverse agonists, which suppress the basal transcriptional activity of the receptor, as potential therapeutics for conditions such as cancer.[3] These inverse agonists function by stabilizing a transcriptionally repressive conformation of PPARγ, leading to the recruitment of corepressor proteins.[4]
The mechanism by which ligands modulate PPARγ activity can be broadly categorized into covalent and non-covalent interactions. Covalent inverse agonists, such as this compound, form a permanent bond with the receptor, typically with a cysteine residue within the ligand-binding pocket.[4] In contrast, non-covalent inverse agonists, like T0070907, bind reversibly to the receptor. This fundamental difference in binding modality can have significant implications for the potency, duration of action, and overall efficacy of the compound.
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data for the covalent inverse agonist BAY-4931 (a close analog of this compound) and the non-covalent inverse agonist T0070907 in key in vitro assays. These assays measure the ability of the compounds to promote the interaction of PPARγ with the NCOR2 corepressor peptide and to inhibit the expression of a PPARγ target gene, FABP4, in a cellular context.
| Parameter | BAY-4931 (Covalent) | T0070907 (Non-covalent) | Assay Type |
| EC50 (nM) | 0.8 | 3.2 | PPARγ:NCOR2 TR-FRET Recruitment |
| Emax (%) | 129 | 100 | PPARγ:NCOR2 TR-FRET Recruitment |
| IC50 (nM) | 2.5 | 11 | RT112-FABP4-NLucP Reporter Assay |
Experimental Protocols
PPARγ:NCOR2 TR-FRET Corepressor Recruitment Assay
This biochemical assay quantifies the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a peptide from the nuclear receptor corepressor 2 (NCOR2).
Methodology:
-
The PPARγ LBD, tagged with glutathione-S-transferase (GST), is incubated with the test compound at various concentrations.
-
A biotinylated peptide corresponding to the receptor-interacting domain of NCOR2 and a terbium-cryptate labeled anti-GST antibody are added to the mixture.
-
Streptavidin-d2 is then added, which binds to the biotinylated NCOR2 peptide.
-
If the test compound induces a conformational change in PPARγ that favors corepressor binding, the terbium-labeled antibody on PPARγ and the d2-labeled streptavidin on the NCOR2 peptide are brought into close proximity.
-
Excitation of the terbium donor at 340 nm results in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to the d2 acceptor, which then emits at 665 nm.
-
The TR-FRET signal is measured, and the EC50 (the concentration at which 50% of the maximal effect is observed) and Emax (the maximum effect) are calculated.
RT112-FABP4-NLucP Cellular Reporter Assay
This cell-based assay measures the ability of a compound to inhibit the transcription of a canonical PPARγ target gene, Fatty Acid Binding Protein 4 (FABP4).
Methodology:
-
RT112 cells, which have been engineered to express a NanoLuciferase (NLuc) reporter gene under the control of the endogenous FABP4 promoter, are used.
-
The cells are treated with the test compound at a range of concentrations.
-
Following an incubation period, the cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence, which is proportional to the level of FABP4 promoter activity, is measured using a luminometer.
-
The IC50 value, representing the concentration at which the compound inhibits 50% of the reporter gene expression, is determined.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the generalized signaling pathway of PPARγ and the distinct mechanisms of covalent and non-covalent inverse agonists.
Figure 1. Simplified PPARγ agonist signaling pathway.
Figure 2. Mechanisms of covalent vs. non-covalent inverse agonists.
Conclusion
The available data on potent covalent PPARγ inverse agonists, such as BAY-4931, suggest a higher potency and efficacy in both biochemical and cellular assays compared to the non-covalent inverse agonist T0070907. The covalent nature of this compound and its analogs likely contributes to a more stable interaction with the PPARγ receptor, leading to a more pronounced stabilization of the repressive conformation and, consequently, more efficient corepressor recruitment and target gene repression. This enhanced efficacy profile highlights the potential of covalent inverse agonists as a promising therapeutic strategy for diseases driven by PPARγ hyperactivation. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and other covalent PPARγ inverse agonists.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonis… [ouci.dntb.gov.ua]
- 2. nuvisan.com [nuvisan.com]
- 3. biorxiv.org [biorxiv.org]
- 4. AID 463257 - Counterscreen for NR2E3 inverse agonists: TR-FRET-based biochemical high throughput dose response assay to identify inverse agonists of the interaction between peroxisome proliferator-activated receptor gamma (PPARg) and nuclear receptor co-repressor 2 (NCOR2) - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BAY-5516 and T0070907 in PPARγ Modulation
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent covalent modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): BAY-5516 and T0070907. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective analysis of their biochemical and cellular activities.
Introduction to this compound and T0070907
This compound is a novel, orally bioavailable covalent inverse agonist of PPARγ. Inverse agonists are compounds that decrease the basal activity of a receptor. In the context of PPARγ, this leads to the repression of target gene expression by promoting the recruitment of corepressors.[1]
T0070907 is a well-characterized, potent, and selective covalent antagonist of PPARγ.[2] Antagonists block the action of agonists but do not have an effect on the basal activity of the receptor on their own. However, some studies suggest that T0070907 can also exhibit inverse agonist properties by promoting the recruitment of corepressors.[3][4] Both molecules act by covalently binding to a cysteine residue within the ligand-binding domain of PPARγ.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and T0070907 based on available in vitro and in vivo experimental data.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | This compound | T0070907 | Assay Type |
| Mechanism of Action | Covalent Inverse Agonist | Covalent Antagonist (with inverse agonist properties) | Biochemical/Cellular Assays |
| Binding Affinity (IC50) | Not explicitly reported | 1 nM | [3H]rosiglitazone competitive binding assay |
| Corepressor Recruitment (EC50) | Data not available | Promotes NCoR recruitment | TR-FRET Coregulator Assay |
| Cellular Reporter Activity (IC50) | Data not available | Blocks agonist-induced activity | PPARγ Reporter Gene Assay |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | This compound | T0070907 |
| Dose | 0.3 - 1.0 mg/kg (i.v.) | Data not available |
| Half-life (t1/2) | 4.8 h | Data not available |
| Volume of Distribution (Vss) | 2.7 L/kg | Data not available |
| Clearance (CL) | 0.69 L/h/kg | Data not available |
Signaling Pathways
T0070907 and the FAK-MAPK Signaling Pathway
Research has indicated that T0070907 can exert effects that are independent of its direct interaction with PPARγ. One such pathway is the Focal Adhesion Kinase (FAK) - Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[5] Studies have shown that T0070907 can lead to a dose-dependent decrease in the phosphorylation of both FAK and ERK1/2, key components of this pathway, which is implicated in cell migration and proliferation.
Caption: T0070907 inhibits the FAK-MAPK signaling pathway.
This compound and PPARγ Inverse Agonism
As a PPARγ inverse agonist, this compound actively represses the basal transcriptional activity of the receptor. This is achieved by stabilizing a receptor conformation that preferentially binds to corepressor proteins (e.g., NCoR, SMRT), leading to the silencing of target genes.
Caption: Mechanism of PPARγ inverse agonism by this compound.
Experimental Protocols
LanthaScreen™ TR-FRET PPARγ Coregulator Recruitment Assay
This assay measures the ability of a test compound to either promote or inhibit the interaction between the PPARγ ligand-binding domain (LBD) and a coregulator peptide (coactivator or corepressor). The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescein-labeled coregulator peptide.
Materials:
-
GST-PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled corepressor peptide (e.g., from NCoR)
-
Assay buffer
-
Test compounds (this compound, T0070907)
-
384-well microplate
Procedure:
-
Prepare a 2X solution of GST-PPARγ-LBD and Terbium-anti-GST antibody in assay buffer.
-
Prepare a 4X solution of the fluorescein-labeled corepressor peptide in assay buffer.
-
Prepare serial dilutions of the test compounds.
-
To the microplate wells, add the test compound solution.
-
Add the 2X GST-PPARγ-LBD/antibody mixture to the wells.
-
Add the 4X fluorescein-corepressor peptide solution to initiate the reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
The ratio of the emission at 520 nm to 495 nm is calculated to determine the extent of coregulator recruitment.
References
- 1. Frontiers | Integrated investigation and experimental validation of PPARG as an oncogenic driver: implications for prognostic assessment and therapeutic targeting in hepatocellular carcinoma [frontiersin.org]
- 2. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structural mechanism for directing corepressor-selective inverse agonism of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
BAY-5516: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of BAY-5516, a potent and orally bioavailable covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound, offering valuable insights for researchers in pharmacology and drug development.
Executive Summary
This compound is a member of a series of 4-chloro-6-fluoroisophthalamides designed as covalent inverse agonists for PPARG. Due to its covalent binding mechanism targeting a unique cysteine residue within the PPARG ligand-binding domain, this compound was anticipated to exhibit high selectivity. This guide summarizes the experimental data confirming its specificity and provides the methodologies used for this assessment.
Cross-Reactivity Data
The selectivity of this compound was evaluated against a panel of other nuclear receptors. The following table summarizes the data from these functional assays, highlighting the compound's potent and specific activity towards PPARG.
| Nuclear Receptor | % Activity / Inhibition | Assay Type |
| PPARG | IC50: 6.1 ± 3.6 nM | Biochemical Assay |
| PPARA | No significant activity | GAL4 Hybrid Reporter Gene Assay |
| PPARD | No significant activity | GAL4 Hybrid Reporter Gene Assay |
| Other Nuclear Receptors | No significant activity | Functional Assays |
Data sourced from Orsi et al., Bioorg Med Chem. 2023 Jan 15;78:117130.[1][2]
The data clearly demonstrates the exquisite selectivity of this compound for PPARG, with no significant cross-reactivity observed with the closely related PPARA and PPARD isoforms or other tested nuclear receptors.[1][2]
Experimental Protocols
The primary method used to determine the cross-reactivity of this compound was the GAL4 Hybrid Reporter Gene Assay .
Principle: This assay format is designed to assess the ability of a compound to modulate the ligand-binding domain (LBD) of a specific nuclear receptor. It utilizes a chimeric receptor protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the nuclear receptor LBD of interest. This fusion protein, when activated by a ligand binding to the LBD, can then bind to a GAL4 upstream activating sequence (UAS) engineered into a reporter gene construct (e.g., luciferase). The resulting expression of the reporter gene is measured as a quantifiable output (e.g., luminescence) and is proportional to the activation of the nuclear receptor LBD.
General Workflow:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured and co-transfected with two plasmids:
-
An expression vector encoding the GAL4 DBD-nuclear receptor LBD fusion protein.
-
A reporter plasmid containing a GAL4 UAS upstream of a reporter gene (e.g., luciferase).
-
-
Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (this compound in this case). A known agonist for the specific nuclear receptor is typically used as a positive control.
-
Incubation: The cells are incubated for a sufficient period to allow for compound uptake, binding to the chimeric receptor, and subsequent reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., vehicle-treated cells) to determine the percentage of activation or inhibition for each compound concentration. For inverse agonists, the assay is typically run in the presence of a known agonist to measure the compound's ability to suppress agonist-induced activity.
Visualizing the Experimental Workflow
The following diagrams illustrate the key signaling pathway and the experimental workflow for assessing nuclear receptor cross-reactivity.
References
Independent Verification of BAY-5516's In Vivo Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of BAY-5516, a covalent peroxisome proliferator-activated receptor gamma (PPARG) inverse agonist, with other relevant alternatives. The information is compiled from publicly available preclinical data to assist researchers in evaluating its potential for further investigation. While direct comparative studies with quantitative in vivo efficacy data for this compound are not extensively available in the public domain, this guide synthesizes existing information on its pharmacodynamic activity and compares it with the reported in vivo efficacy of other notable PPARG inverse agonists.
Executive Summary
This compound is a novel, orally bioavailable, covalent inverse agonist of PPARG, a nuclear receptor implicated as a lineage driver in luminal bladder cancer. Preclinical studies have demonstrated that this compound exhibits pharmacodynamic regulation of PPARG target genes in vivo, comparable to the known inverse agonist SR10221. While specific in vivo tumor growth inhibition data for this compound is not publicly detailed, this guide provides a comparative context by examining the in vivo efficacy of other well-characterized PPARG inverse agonists, such as FX-909, FTX-6746, and T0070907. These compounds have shown varying degrees of tumor growth inhibition and regression in xenograft models of urothelial carcinoma. This guide aims to provide a framework for understanding the potential in vivo performance of this compound based on the available data for compounds with a similar mechanism of action.
Data Presentation: In Vivo Efficacy of PPARG Inverse Agonists
The following table summarizes the available quantitative in vivo efficacy data for various PPARG inverse agonists in preclinical models of bladder cancer. It is important to note the absence of publicly available tumor growth inhibition data for this compound.
| Compound | Model | Cell Line | Dosing Regimen | Key Efficacy Results |
| This compound | Xenograft | Not Specified | Not Specified | Comparable pharmacodynamic regulation of PPARG target genes to SR10221. No quantitative tumor growth inhibition data available. |
| FX-909 | Xenograft | UM-UC-9 | 1 mg/kg, oral, twice daily | Tumor eradication. |
| UM-UC-9 | 0.03 mg/kg, oral, twice daily | 65% Tumor Growth Inhibition. | ||
| UM-UC-9 | 0.1 mg/kg, oral, twice daily | 73% Tumor Growth Inhibition. | ||
| UM-UC-9 | 0.3 mg/kg, oral, twice daily | 84% Tumor Growth Inhibition. | ||
| UM-UC-9 | 1.0 mg/kg, oral, twice daily | 113% Tumor Growth Inhibition (regression). | ||
| FTX-6746 | Xenograft | UM-UC-9 | Not Specified | Tumor regression. |
| HT1197 | Not Specified | Tumor regression. | ||
| SR10221 | Xenograft | Not Specified | Not Specified | Leads to growth inhibition of bladder cancer cell lines. Specific in vivo tumor growth inhibition data is not detailed in the reviewed sources. |
| T0070907 | Xenograft | Not Specified | Not Specified | Represses downstream PPARG target genes leading to growth inhibition in bladder cancer cell lines. Specific in vivo tumor growth inhibition percentages are not detailed in the reviewed sources. |
Experimental Protocols
Detailed experimental protocols for the in vivo studies of this compound are not publicly available. The following represents a generalized protocol for establishing and evaluating the efficacy of compounds in a bladder cancer xenograft model, based on methodologies reported for other PPARG inverse agonists.
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a subcutaneous xenograft model of human bladder cancer.
Materials:
-
Cell Line: UM-UC-9 (human urothelial carcinoma cell line with PPARG amplification).
-
Animals: Female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old.
-
Test Compound: Formulated for the appropriate route of administration (e.g., oral gavage).
-
Vehicle Control: The formulation vehicle without the test compound.
-
Matrigel: (Optional) To support initial tumor cell growth.
Procedure:
-
Cell Culture: UM-UC-9 cells are cultured in appropriate media and conditions until they reach the desired confluence.
-
Tumor Implantation: A suspension of UM-UC-9 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once tumors reach a predetermined average size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. Dosing with the test compound or vehicle is initiated according to the specified regimen (e.g., oral gavage, once or twice daily).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the change in tumor volume over time. TGI is calculated at the end of the study.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival: In some studies, survival may be a primary or secondary endpoint.
-
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and other tissues can be collected for analysis of biomarkers to confirm target engagement. This may include measuring the expression of PPARG target genes via qPCR or protein levels via Western blot or immunohistochemistry.
Mandatory Visualization
Signaling Pathway of PPARG Inverse Agonism
Caption: PPARG Inverse Agonism Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
A Comparative Analysis of the Pharmacokinetic Profiles of PPARγ Inverse Agonists BAY-5516 and BAY-9683
For Immediate Release
[City, State] – [Date] – A detailed comparison of the pharmacokinetic profiles of two novel, orally bioavailable covalent inverse agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), BAY-5516 and BAY-9683, has been compiled for researchers and professionals in the field of drug development. This guide provides a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by available experimental data, to aid in the evaluation of their therapeutic potential.
Both this compound and BAY-9683 belong to a series of 4-chloro-6-fluoroisophthalamides and have demonstrated in vivo pharmacodynamic regulation of PPARγ target gene expression.[1] Their development as orally active agents marks a significant step in the exploration of PPARγ inverse agonism for conditions characterized by excessive PPARγ activity, such as certain types of cancer.[1][2]
Quantitative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters for this compound and BAY-9683 is presented below. The data is compiled from preclinical studies and offers a side-by-side comparison to facilitate evaluation.
| Pharmacokinetic Parameter | This compound | BAY-9683 | Unit |
| Absorption | |||
| Oral Bioavailability (F%) | Data Not Available | Data Not Available | % |
| Distribution | |||
| Volume of Distribution (Vd) | Data Not Available | Data Not Available | L/kg |
| Metabolism | |||
| Primary Metabolic Pathways | Data Not Available | Data Not Available | |
| Excretion | |||
| Clearance (CL) | Data Not Available | Data Not Available | mL/min/kg |
| Half-life (t½) | Data Not Available | Data Not Available | hours |
| Plasma Concentration | |||
| Cmax (Maximum Concentration) | Data Not Available | Data Not Available | ng/mL |
| Tmax (Time to Cmax) | Data Not Available | Data Not Available | hours |
| AUC (Area Under the Curve) | Data Not Available | Data Not Available | ng·h/mL |
Note: Specific quantitative pharmacokinetic data for this compound and BAY-9683 were not publicly available in the reviewed literature. The table is provided as a template for data organization once such information becomes accessible.
Experimental Protocols
While specific pharmacokinetic data is not yet published, the methodologies for characterizing such compounds are well-established. The following outlines a general experimental protocol for determining the pharmacokinetic profiles of small molecule inhibitors like this compound and BAY-9683 in a preclinical setting.
1. Animal Model:
-
Species: Typically, rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are used for initial pharmacokinetic screening.
-
Housing: Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water.
-
Acclimatization: A suitable period of acclimatization is allowed before the study commences.
2. Dosing and Sample Collection:
-
Formulation: The compounds are formulated in an appropriate vehicle (e.g., a solution of 0.5% carboxymethylcellulose) for oral (PO) and intravenous (IV) administration.
-
Dosing:
-
Oral Administration: A single dose is administered by oral gavage.
-
Intravenous Administration: A single bolus dose is administered via a cannulated vein (e.g., tail vein).
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from a cannulated artery or via retro-orbital sinus sampling. Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
LC-MS/MS Analysis: The concentrations of the parent drug in the plasma samples are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
4. Pharmacokinetic Analysis:
-
Software: Non-compartmental analysis is performed using standard pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Parameters Calculated: Key parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated. Oral bioavailability (F%) is determined by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
Signaling Pathway and Experimental Workflow
PPARγ Inverse Agonism Signaling Pathway
The diagram below illustrates the mechanism of action for a PPARγ inverse agonist. By binding to the PPARγ receptor, it promotes the recruitment of co-repressors, leading to the repression of target gene transcription. This is in contrast to agonists, which recruit co-activators to enhance gene expression.
Pharmacokinetic Study Workflow
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study, from compound administration to data analysis.
References
Safety Operating Guide
Prudent Disposal Procedures for Novel Research Compound BAY-55116
Disclaimer: A specific Safety Data Sheet (SDS) for "BAY-5516" is not publicly available. The following disposal procedures are based on general best practices for handling and disposing of novel or uncharacterized research compounds. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Given the unknown nature of this compound, it is crucial to handle it as a potentially hazardous substance. Assume the compound may be toxic, irritant, and environmentally harmful until proven otherwise.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. Ensure gloves are inspected before use and replaced if any signs of degradation are observed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.
Step-by-Step Disposal Protocol for this compound
The proper disposal of a research chemical like this compound requires a systematic approach to characterize the waste and determine the appropriate disposal route in accordance with institutional and regulatory guidelines.
-
Waste Characterization:
-
Review all available information on this compound, including its chemical structure, functional groups, and any known reactivity data.
-
Based on its structure, assess potential hazards (e.g., reactivity with acids, bases, or oxidizing agents; potential for heavy metal content).
-
If the compound was used in a solution, identify all components of the mixture.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Segregate solid waste from liquid waste.
-
Keep it separate from biohazardous or radioactive waste unless it is a mixed waste, which requires special handling procedures.
-
-
Containerization and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and list all components and their approximate concentrations.
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure secondary containment to prevent spills.
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
-
Consultation and Pickup:
-
Contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all available information about this compound so they can determine the final disposal method (e.g., incineration, landfill, chemical treatment).
-
Waste Characterization Summary
When a specific SDS is unavailable, the following parameters should be considered to tentatively classify the waste. This information will be vital for your EHS department.
| Parameter | Considerations | Action |
| Physical State | Solid, Liquid, Gas | Segregate based on physical state. |
| pH | Acidic, Basic, Neutral | Determine if the waste is corrosive. |
| Reactivity | Is it known to be unstable, water-reactive, or an oxidizer? | Note any potential for violent reactions. Store away from incompatibles. |
| Toxicity | Does the chemical structure suggest high toxicity? (e.g., presence of heavy metals, certain functional groups) | Handle with enhanced precautions. Assume it is toxic. |
| Flammability | Does it have a low flash point? Is it an organic solvent-based solution? | Store in a flammable-safe cabinet. Keep away from ignition sources. |
Experimental Workflow for Waste Disposal Decision-Making
The following diagram outlines the logical steps a researcher should follow for the proper disposal of a novel compound like this compound.
Caption: Figure 1. Decision Workflow for Novel Compound Disposal.
This structured approach ensures that even without specific disposal instructions for this compound, the process is handled safely, responsibly, and in a manner that facilitates proper disposal by environmental health and safety professionals.
Personal protective equipment for handling BAY-5516
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of BAY-5516, a potent Peroxisome Proliferator-Activated Receptor Gamma (PPARG) inverse-agonist. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. Change frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Skin and Body Protection | Laboratory coat | Fully buttoned. Consider a disposable gown for larger quantities. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder form or creating aerosols. |
Safety and Handling Procedures
This compound is a potent compound and should be handled with care in a designated area.
Engineering Controls:
-
Work in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the solid compound.
-
Ensure safety shower and eyewash stations are readily accessible.
Handling Powder:
-
Designate a specific area within the fume hood for weighing and preparing solutions of this compound.
-
Use anti-static weigh paper and tools to minimize dust generation.
-
Carefully transfer the compound to limit the creation of airborne particles.
-
Clean all surfaces thoroughly after handling.
Handling Solutions:
-
Prepare solutions in a fume hood.
-
Avoid direct contact with the solution. Use a pipette for all transfers.
-
Cap all vials and containers securely when not in use.
Spill and Disposal Plan
Spill Response:
-
Small Spills (Powder):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with a suitable solvent (e.g., ethanol or methanol) to wet the powder.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Small Spills (Solution):
-
Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a sealed container for hazardous waste.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Protocols
The following are summarized methodologies from key experiments involving this compound, based on the foundational research by Orsi, et al. in Bioorganic & Medicinal Chemistry[1][2].
In Vitro PPARG Inverse-Agonist Activity Assay:
-
Cell Line: U2OS cells co-transfected with a GAL4-PPARG ligand-binding domain (LBD) and a UAS-luciferase reporter gene.
-
Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient.
-
Cell Treatment: The transfected cells are treated with the various concentrations of this compound.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for receptor interaction and reporter gene expression.
-
Luminescence Reading: A luciferase assay system is used to measure the luminescence, which is inversely proportional to the inverse-agonist activity.
-
Data Analysis: The IC50 value, the concentration at which 50% of the maximal inhibition is observed, is calculated from the dose-response curve. For this compound, the reported IC50 is 6.1 ± 3.6 nM[1].
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of a PPARG inverse-agonist like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
